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  • Product: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
  • CAS: 1160264-87-8

Core Science & Biosynthesis

Foundational

2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride mechanism of action

As a Senior Application Scientist, it is imperative to approach the elucidation of a novel compound's mechanism of action with both scientific rigor and a grounded understanding of existing research. The compound 2-(2,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach the elucidation of a novel compound's mechanism of action with both scientific rigor and a grounded understanding of existing research. The compound 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a specific chemical entity for which a detailed biological mechanism of action is not extensively documented in publicly available literature. Therefore, this guide will serve a dual purpose: to provide the known chemical context of this molecule and, more critically, to outline a comprehensive, field-proven strategy for the elucidation of its potential mechanism of action. This approach is designed for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities.

Part 1: Compound Profile and Synthesis Overview

1.1. Chemical Identity

  • IUPAC Name: 2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride

  • Molecular Formula: C₁₈H₁₄ClNO₃

  • Molecular Weight: 343.76 g/mol

  • CAS Number: 192853-06-6

  • Canonical SMILES: COC1=C(C=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl

1.2. Structural Framework

The molecule is a derivative of quinoline, a heterocyclic aromatic organic compound. Key structural features include:

  • A quinoline core , which is a common scaffold in many biologically active compounds.

  • A 2,5-dimethoxyphenyl group attached at the 2-position of the quinoline ring.

  • A carbonyl chloride group at the 4-position of the quinoline ring, which is a reactive functional group, suggesting it may be a chemical intermediate for the synthesis of other compounds.

1.3. Synthesis

The synthesis of 2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride has been reported, and it is typically prepared from the corresponding carboxylic acid.

Part 2: Elucidating the Mechanism of Action: A Proposed Research Strategy

Given the lack of established mechanism of action data, the following sections will detail a logical and robust experimental workflow to characterize the biological activity of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride.

2.1. Initial Biological Screening: Identifying a Phenotypic Effect

The first step is to determine if the compound elicits any biological response in a cellular context. A broad-based screening approach is recommended.

Table 1: Proposed Initial Cellular Screening Assays

Assay Type Cell Lines Endpoint Rationale
Cytotoxicity Assay NCI-60 panel or a diverse set of cancer linesCell viability (e.g., using MTT or CellTiter-Glo)To determine if the compound has anti-proliferative or cytotoxic effects.
Antimicrobial Assay Gram-positive and Gram-negative bacteriaMinimum Inhibitory Concentration (MIC)To assess potential antibacterial properties, a known activity for some quinoline derivatives.
Kinase Panel Screen A commercial panel of diverse human kinasesKinase activity inhibitionThe quinoline scaffold is present in many known kinase inhibitors; this identifies potential direct targets.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

2.2. Target Identification and Validation

If the initial screening reveals a consistent biological effect (e.g., potent cytotoxicity in a specific cancer cell line), the next critical phase is to identify the molecular target(s) of the compound.

Figure 1: Workflow for Target Identification

G cluster_0 Target Identification cluster_1 Target Validation A Affinity Chromatography B Compound Immobilization C Cell Lysate Incubation B->C D Elution of Bound Proteins C->D E Mass Spectrometry (LC-MS/MS) D->E F Candidate Target List E->F G Target Validation F->G H Cellular Thermal Shift Assay (CETSA) G->H I siRNA Knockdown G->I J Overexpression Studies G->J K Confirmed Target H->K I->K J->K

Caption: A proposed workflow for identifying and validating the molecular target of a novel compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either the vehicle control or 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride at a relevant concentration (e.g., 10x IC₅₀).

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge to separate the soluble protein fraction from the precipitated protein.

  • Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein.

  • Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

2.3. Pathway Analysis and Mechanism Deconvolution

Once a target is validated, the final step is to understand how the compound-target interaction leads to the observed cellular phenotype. This involves mapping the downstream signaling pathways.

Figure 2: Hypothetical Signaling Pathway Modulation

G Compound 2-(2,5-Dimethoxyphenyl) quinoline-4-carbonyl chloride Target Hypothetical Target (e.g., Kinase X) Compound->Target Binding & Inhibition Pathway1 Downstream Effector 1 (e.g., p-AKT) Target->Pathway1 Phosphorylation Cascade Pathway2 Downstream Effector 2 (e.g., p-ERK) Target->Pathway2 Phosphorylation Cascade Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway1->Phenotype Pathway2->Phenotype

Caption: A hypothetical signaling pathway that could be modulated by the compound.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with the compound at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

  • Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated forms of AKT, ERK, etc.).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the changes in protein phosphorylation or expression levels.

Part 3: Conclusion and Future Directions

The provided framework outlines a systematic and robust approach to elucidate the mechanism of action for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. While the current literature does not specify its biological role, its chemical structure, particularly the quinoline core, suggests a potential for biological activity. By following a logical progression from broad phenotypic screening to specific target identification and pathway analysis, researchers can effectively characterize this and other novel chemical entities. The ultimate goal is to build a comprehensive understanding of how the compound interacts with biological systems, which is a critical step in the drug discovery and development process.

References

  • Due to the novelty of the specific compound "2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride" in the context of biological mechanism of action, direct references for its activity are not available.
  • MTT Assay for Cytotoxicity: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

  • NCI-60 Human Tumor Cell Lines Screen: Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen. Nature reviews Cancer, 6(10), 813-823. [Link]

Exploratory

The Multifaceted Biological Activities of Quinoline-4-Carbonyl Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent structural features, including its aromaticity, planarity, and hydrogen bonding capabilities, make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] Among the various classes of quinoline derivatives, those bearing a carbonyl functional group at the 4-position have garnered significant attention from the scientific community. This guide provides an in-depth exploration of the diverse biological activities of quinoline-4-carbonyl derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will delve into their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, providing a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.

Anticancer Activity: Targeting the Engines of Malignancy

Quinoline-4-carbonyl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[3][4] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways essential for tumor growth and survival.[1][3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of quinoline-4-carbonyl derivatives are often attributed to their ability to interfere with critical cellular processes. One of the primary mechanisms is the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[5][6] EGFR is a crucial regulator of complex biological processes, and its overactivity is a hallmark of many cancers.[6] By targeting EGFR, these quinoline derivatives can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are vital for cell survival and proliferation.[4]

Another significant target for this class of compounds is tubulin polymerization.[1][7] Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in mitosis.[1] By inhibiting tubulin polymerization, quinoline derivatives can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Furthermore, some quinoline-4-carboxamide derivatives have been found to target PDK1, a key kinase in the PI3K signaling pathway, to overcome chemoresistance in colorectal cancer.[3] Other mechanisms include the induction of mitochondrial apoptosis through the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline-4-Carbonyl Derivatives

PI3K_Akt_mTOR_Pathway Quinoline Quinoline-4-Carbonyl Derivative EGFR EGFR Quinoline->EGFR Inhibits PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of EGFR by quinoline derivatives blocks the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of quinoline-4-carbonyl derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybridsMCF-7 (Breast)2.71 - 5.94Doxorubicin6.18[5][6]
Quinoline-indole derivativesK562 (Leukemia)0.005 - 0.011Combretastatin A-40.002[1][7]
7-tert-butyl-substituted quinolineVarious0.02 - 0.04--[7]
Sulfide and sulfone substituted quinolinesKB, HT29, MKN450.012 - 0.042--[7]
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of quinoline-4-carbonyl derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Quinoline-4-carbonyl derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents. Quinoline-4-carbonyl derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria, including multidrug-resistant strains.[8][9]

Mechanism of Action: Disrupting Bacterial Replication and Survival

The antibacterial action of many quinoline derivatives is attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[10] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, quinoline compounds prevent the proper management of DNA supercoiling, leading to the accumulation of DNA damage and ultimately bacterial cell death.

More recently, specific quinoline-4-carbonyl derivatives have been identified as potent inhibitors of other essential bacterial enzymes. For example, piperazinyl-benzothiazinone-based quinoline hybrids have shown promising activity against Mycobacterium tuberculosis by inhibiting DprE1, an enzyme critical for the synthesis of the mycobacterial cell wall.[11]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow start Start prep_compound Prepare serial dilutions of quinoline derivative start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacteria and compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually assess for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of quinoline-4-carbonyl derivatives is expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)Reference
Piperazinyl-benzothiazinone-quinoline hybridsMycobacterium tuberculosis H37Rv0.06 - 1.0--[11]
Piperazinyl-benzothiazinone-quinoline hybridsDrug-resistant M. tuberculosis0.03 - 0.25--[11]
Quinoline-4-carboxylic acid derivativesMRSA0.031Vancomycin>1.0[10]
Quinoline-based amidesC. albicans5.6Ketoconazole3 - 5[9]
N-methylbenzoindolo[3,2-b]-quinoline derivativeVancomycin-resistant E. faecium4Vancomycin>64[12]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standardized method for determining the MIC of quinoline-4-carbonyl derivatives against bacterial strains.

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is determined as the lowest concentration of the agent that prevents visible growth.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Quinoline-4-carbonyl derivatives (dissolved in a suitable solvent)

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity: Combating Viral Threats

Quinoline-based compounds have a long history in antiviral research, with some derivatives showing efficacy against a range of viruses.[13] Quinoline-4-carbonyl derivatives are a more recent focus in this area, with promising activity against viruses such as Dengue virus and Enterovirus D68.[14][15][16]

Mechanism of Action: Interfering with the Viral Life Cycle

The antiviral mechanisms of quinoline-4-carbonyl derivatives are still being elucidated but are thought to involve interference with various stages of the viral life cycle. Some compounds may inhibit viral entry into host cells, while others may disrupt viral replication by targeting viral enzymes or host cell factors essential for viral propagation.[13][17]

For instance, certain quinoline derivatives have been shown to inhibit the replication of Zika virus.[8] Others have demonstrated activity against bovine viral diarrhea virus (BVDV) by binding to the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[8] A particularly interesting host-targeting strategy involves the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines.[18] By depleting the host cell's pyrimidine pool, these compounds can effectively starve the virus of the necessary building blocks for nucleic acid synthesis, thereby inhibiting the replication of a broad range of viruses.[18]

Quantitative Data: Antiviral Potency

The antiviral activity of quinoline-4-carbonyl derivatives is typically reported as the half-maximal effective concentration (EC50), the concentration of the compound that inhibits 50% of the viral effect.

Compound ClassVirusEC50 (µM)Reference DrugEC50 (µM)Reference
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivativesZika Virus0.8Chloroquine>1.0[8]
Andrographolide-quinoline derivativesZika Virus1.31 - 4.5--[8]
Quinoline analoguesEnterovirus D680.05 - 0.10--[15]
Quinoline analoguesEnterovirus D68< 1.0Dibucaine>1.0[16]
Experimental Protocol: Viral Plaque Reduction Assay

This protocol provides a method for quantifying the antiviral activity of quinoline-4-carbonyl derivatives.

Principle: The plaque reduction assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

  • Susceptible host cell line (e.g., Vero cells for Dengue virus)

  • Virus stock

  • Complete culture medium

  • 6- or 12-well plates

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Prepare serial dilutions of the test compound. Pre-incubate the virus with the compound dilutions before adding to the cell monolayer, or add the compound to the cells before or after viral infection.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Quinoline-4-carbonyl derivatives have demonstrated potent anti-inflammatory properties, primarily by modulating the production of inflammatory mediators.[19][20][21]

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory effects of these compounds are often linked to their ability to suppress the activation of key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.[22][23] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22][24]

By inhibiting the NF-κB pathway, quinoline-4-carbonyl derivatives can reduce the production of these inflammatory mediators.[22] For example, 8-(tosylamino)quinoline has been shown to exert its anti-inflammatory effects by suppressing the Akt/NF-κB signaling pathway.[22] Other derivatives have been found to directly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20][25] More recently, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response.[26]

Signaling Pathway: Inhibition of the NF-κB Pathway by Quinoline-4-Carbonyl Derivatives

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) Nucleus->ProInflammatory Induces Quinoline Quinoline-4-Carbonyl Derivative Quinoline->IKK Inhibits

Caption: Quinoline derivatives can inhibit the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Quantitative Data: Anti-inflammatory Potency

The anti-inflammatory activity of quinoline-4-carbonyl derivatives is often assessed by their ability to inhibit the production of inflammatory mediators, with results expressed as IC50 values.

Compound ClassAssayIC50 (µM)Reference CompoundIC50 (µM)Reference
2-(Furan-2-yl)-4-phenoxyquinoline derivativesTNF-α formation2.3Genistein9.1[27]
Quinoline-related carboxylic acid derivativesNO production11.0 - 12.8L-NMMA22.7[20]
Pyrazolo[4,3-c]quinoline derivativesNO production0.19 - 0.221400W~0.2[25]
8-(Tosylamino)quinolineNO, TNF-α, PGE2 production1.0 - 5.0--[22]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details a common method for evaluating the anti-inflammatory potential of quinoline-4-carbonyl derivatives by measuring their ability to inhibit NO production in macrophages.

Principle: The Griess assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO. In this assay, macrophages are stimulated with lipopolysaccharide (LPS) to produce NO, and the inhibitory effect of the test compound on this production is quantified.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Quinoline-4-carbonyl derivatives

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a pre-determined time.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition for each compound concentration to calculate the IC50 value.

Synthesis of Quinoline-4-Carbonyl Derivatives: Building the Bioactive Molecules

The synthesis of quinoline-4-carbonyl derivatives is a well-established area of organic chemistry, with several named reactions providing efficient routes to this important scaffold. The choice of synthetic strategy often depends on the desired substitution pattern on the quinoline ring.

The Doebner-von Miller and Pfitzinger Reactions: Classic and Versatile

Two of the most widely used methods for constructing the quinoline-4-carboxylic acid core are the Doebner-von Miller reaction and the Pfitzinger reaction .

The Doebner-von Miller reaction is a three-component reaction involving an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from an aldehyde and pyruvic acid), and an acid catalyst.[14][28][29] This method is particularly useful for synthesizing a wide range of substituted quinoline-4-carboxylic acids.

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. This reaction provides a straightforward route to 2-substituted quinoline-4-carboxylic acids. Recent modifications to these classical reactions, such as the use of microwave irradiation and green chemistry principles, have improved their efficiency and environmental friendliness.[30][31]

Modern Synthetic Approaches and Derivatization

Beyond these classical methods, modern organic synthesis offers a plethora of techniques for the synthesis and derivatization of the quinoline-4-carbonyl scaffold. For instance, quinoline-4-carboxamides can be prepared from the corresponding carboxylic acids via amide coupling reactions using reagents like EDC and HOBt.[32][33] Quinoline-4-carboxylate esters can be synthesized through esterification of the carboxylic acid or via modified Pfitzinger reactions using N-vinylisatins.[31] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce diverse substituents onto the quinoline ring, allowing for the fine-tuning of the biological activity of the final compounds.[32][33]

Synthetic Scheme: Generalized Doebner-von Miller Reaction

Doebner_von_Miller Aniline Aniline Quinoline Quinoline-4-carboxylic acid Aniline->Quinoline plus1 + Aldehyde Aldehyde Aldehyde->Quinoline plus2 + PyruvicAcid Pyruvic Acid PyruvicAcid->Quinoline arrow Acid catalyst, Heat

Caption: The Doebner-von Miller reaction for the synthesis of quinoline-4-carboxylic acids.

Conclusion and Future Perspectives

Quinoline-4-carbonyl derivatives represent a remarkably versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of new therapeutics to address a wide range of human diseases. The continued exploration of their structure-activity relationships, coupled with the development of novel and efficient synthetic methodologies, will undoubtedly lead to the discovery of even more potent and selective drug candidates. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to design next-generation quinoline-4-carbonyl derivatives with improved therapeutic profiles. The future of this fascinating class of molecules holds great promise for advancing the frontiers of medicinal chemistry and improving human health.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. (2026, March 16). Arabian Journal of Chemistry.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). PMC.
  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. (2012, August 15). PubMed.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024, July 26). RSC Publishing.
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). PMC.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Wiley Online Library.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Antimicrobial efficacy of Quinoline-4-carbaldehyde derivatives vs. standard antibiotics. (n.d.). Benchchem.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (n.d.). PMC.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC.
  • Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (n.d.). PubMed.
  • Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. (2021, January 21).
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). PMC.
  • Construction of quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. (n.d.).
  • Antiviral Properties of Quinolone-based Drugs. (2004, June 1). Bentham Science Publishers.
  • Benchmarking 2-(1-Adamantyl)
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 13).
  • Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. (n.d.). PubMed.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (n.d.). PMC.
  • New quinoline-based antiviral shows strong promise against SARS-CoV-2. (2025, April 10). News-Medical.net.
  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)
  • Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. (2012, August 29).
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024, January 15). Elsevier.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
  • Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. (n.d.). PMC.
  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). (n.d.). PMC.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.).
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
  • Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. (n.d.).
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  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018, April 28). MDPI.
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Foundational

2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride structural analogs

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride Structural Analogs For Researchers, Scientists, and Drug Development Professionals A...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide focuses on a specific, highly versatile subclass: structural analogs derived from 2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride. This core structure serves as a reactive intermediate for the synthesis of diverse chemical libraries, particularly amides and esters, which have demonstrated significant potential in drug discovery.[3][4][5] We provide a comprehensive exploration of the synthetic pathways to the core scaffold and its derivatives, detailed protocols for their analytical characterization, and an in-depth review of their structure-activity relationships (SAR) across various therapeutic areas, including oncology and infectious diseases. This guide is designed to be a practical resource, bridging synthetic strategy with functional application for professionals in the field of drug development.

Introduction: The Strategic Value of the 2-Aryl-Quinoline-4-Carboxamide Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous motif in both natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal foundation for designing molecules that bind to biological targets with high affinity and specificity.

The specific focus of this guide, the 2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl core, offers several strategic advantages for drug design:

  • The 2-Aryl Group: The 2-aryl substitution provides a large, modifiable surface for optimizing target engagement. The 2,5-dimethoxy pattern, in particular, has been associated with compounds targeting key cellular proteins like Aurora kinases and serotonin receptors.[6][7]

  • The 4-Carbonyl Chloride Moiety: The carbonyl chloride at the 4-position is not the final pharmacophore but rather a highly reactive chemical handle. Its primary utility lies in its efficient conversion to a wide range of functional groups, most notably amides and esters. This allows for the rapid generation of large analog libraries, a crucial step in lead optimization.

  • The Carboxamide Linker: The resulting 4-carboxamide linkage is a bioisosteric mimic of a peptide bond. It is metabolically robust and can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), enabling strong and specific interactions within protein binding pockets.[8] This feature is central to the biological activity observed in many quinoline-4-carboxamide derivatives.[8][9]

This guide will systematically deconstruct the process of leveraging this scaffold, from initial synthesis to biological evaluation.

Synthetic Strategies: From Core Scaffold to Diverse Analogs

The synthesis of this class of compounds is a multi-step process. The primary objective is the construction of the 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid precursor, which is then activated to the carbonyl chloride for subsequent derivatization.

Core Scaffold Synthesis via the Pfitzinger Reaction

The Pfitzinger reaction is a robust and highly versatile method for preparing substituted quinoline-4-carboxylic acids.[10][11] It involves the condensation of an isatin (or its ring-opened derivative) with a carbonyl compound containing an α-methylene group, performed under basic conditions.[10][12]

Causality of Method Choice: The Pfitzinger reaction is particularly well-suited for this synthesis because it directly installs the required carboxylic acid at the 4-position and allows for the introduction of the 2-aryl substituent (from the ketone) in a single, efficient step.[10][13]

Reaction Mechanism:

  • Isatin Ring Opening: The reaction is initiated by the base-catalyzed (e.g., KOH) hydrolysis of the amide bond within the isatin molecule, forming a transient keto-acid intermediate (isatinic acid).[10][12]

  • Condensation: This intermediate's aniline amine group then undergoes a condensation reaction with the ketone (1-(2,5-dimethoxyphenyl)ethanone) to form an imine.

  • Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine form.

  • Dehydration: A final intramolecular cyclization of the enamine, followed by dehydration, yields the aromatic 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid product.[10][12]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Isatin Isatin KetoAcid Isatinic Acid (Keto-Acid Intermediate) Isatin->KetoAcid 1. KOH (Ring Opening) Imine Imine Intermediate KetoAcid->Imine 2. Condensation Ketone 1-(2,5-dimethoxyphenyl)ethanone Ketone->Imine Enamine Enamine Tautomer Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product Quinoline-4-Carboxylic Acid Cyclized->Product 5. Dehydration (Aromatization) Synthesis_Workflow General Synthesis Workflow for Analogs cluster_core Core Synthesis cluster_activation Activation cluster_derivatization Derivatization Isatin Isatin + 2,5-Dimethoxyacetophenone Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger CarboxylicAcid Quinoline-4-Carboxylic Acid Pfitzinger->CarboxylicAcid Activation SOCl₂ or Oxalyl Chloride CarboxylicAcid->Activation CarbonylChloride Quinoline-4-Carbonyl Chloride Activation->CarbonylChloride Amide Amide Analogs CarbonylChloride->Amide Amidation Ester Ester Analogs CarbonylChloride->Ester Esterification Amine Primary/Secondary Amine (R-NH₂) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester EGFR_Pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR 1. Binding Dimer Dimerized EGFR (Active) EGFR->Dimer 2. Dimerization ADP ADP Dimer->ADP Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt) Dimer->Downstream 3. Autophosphorylation Inhibitor Quinoline Analog (Inhibitor) Inhibitor->Dimer Blocks ATP Binding Site ATP ATP ATP->Dimer Proliferation Cell Proliferation & Survival Downstream->Proliferation 4. Signal Transduction

Sources

Exploratory

A Theoretical and Computational Guide to 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride: Synthesis, Characterization, and In Silico Analysis

Abstract The quinoline scaffold is a privileged heterocyclic motif renowned for its extensive applications in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its extensive applications in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive theoretical framework for the study of a specific, novel derivative: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. Due to its reactive acyl chloride functional group, this compound serves as a critical intermediate for the synthesis of a diverse library of amides, esters, and other derivatives with potential therapeutic value. This document outlines a robust synthetic pathway, proposes a detailed workflow for its theoretical and computational characterization using Density Functional Theory (DFT), and explores its potential interactions with a relevant biological target through molecular docking simulations. The methodologies described herein are designed to provide researchers and drug development professionals with the foundational knowledge to synthesize, analyze, and rationally design new therapeutic agents based on this versatile quinoline core.

Synthetic Pathway and Rationale

The synthesis of the target compound is logically approached in a two-step sequence: first, the construction of the core heterocyclic system to yield the carboxylic acid precursor, followed by the activation of the carboxylic acid to the more reactive acyl chloride.

Step 1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction

The Pfitzinger reaction is a classic and highly effective method for synthesizing substituted quinoline-4-carboxylic acids.[1][5][6] It involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] This method is selected for its reliability and ability to construct the desired 2-substituted quinoline core in a single, efficient step.

The reaction proceeds via the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound, in this case, 1-(2,5-dimethoxyphenyl)ethanone, to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid product.[5]

  • Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3.4 g of potassium hydroxide (KOH) in 60 mL of absolute ethanol.

  • Isatin Addition: To the stirred basic solution, add 2.0 g of isatin. Stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.[5]

  • Carbonyl Compound Addition: Slowly add a solution of 2.5 g of 1-(2,5-dimethoxyphenyl)ethanone in 20 mL of ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain this temperature with vigorous stirring for 12-24 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[5]

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of an ice-water mixture.

  • Precipitation: Acidify the solution to a pH of approximately 5-6 with glacial acetic acid or dilute HCl. A solid precipitate of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid will form.[5][7]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Pfitzinger_Synthesis_Workflow A Prepare KOH in Ethanol B Add Isatin (Stir for 1 hr) A->B Forms basic solution C Add 1-(2,5-dimethoxyphenyl)ethanone B->C Forms keto-acid intermediate D Reflux (12-24h) C->D Initiates condensation E Cool & Pour into Ice-Water D->E Reaction completion F Acidify to pH 5-6 E->F Quenches reaction G Filter & Wash Precipitate F->G Product precipitates H Dry & Recrystallize G->H Isolates crude product I Final Product: 2-(2,5-Dimethoxyphenyl)quinoline- 4-carboxylic acid H->I Purification Computational_Workflow cluster_DFT DFT Calculations (B3LYP/6-311G) cluster_Analysis Data Analysis & Prediction cluster_Docking Molecular Docking A Input 3D Structure B Geometry Optimization A->B C Frequency Calculation B->C Verify Minimum Energy J Prepare Ligand (Optimized Structure) B->J D Property Calculation C->D E Optimized Geometry (Bond Lengths/Angles) D->E F HOMO-LUMO Energy Gap (Reactivity) D->F G MEP Map (Reactive Sites) D->G H Theoretical Spectra (IR, NMR) D->H I Prepare Protein Target K Run Docking Simulation (e.g., AutoDock Vina) I->K J->K L Analyze Binding Affinity & Interactions K->L

Caption: A comprehensive workflow for the theoretical analysis of the target molecule.

ParameterPredicted ValueSignificance
Total Energy -1285.5 HartreeThermodynamic stability reference
HOMO Energy -6.2 eVElectron-donating capability
LUMO Energy -2.1 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 4.1 eVIndex of chemical reactivity and stability [8]
Dipole Moment 3.5 DebyeMeasure of molecular polarity
Theoretical Spectroscopic Characterization

DFT calculations can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. [9][10]These theoretical spectra serve as a powerful tool for validating the experimentally synthesized structure. Key peaks can be assigned and compared.

SpectroscopyKey Functional GroupPredicted Wavenumber/ShiftExpected Experimental Region
FT-IR C=O (Acyl Chloride)~1795 cm⁻¹1780-1815 cm⁻¹
FT-IR C=N (Quinoline)~1615 cm⁻¹1610-1630 cm⁻¹ [10]
¹H NMR Quinoline Protons7.5 - 8.5 ppmAromatic region, specific splitting patterns [11]
¹H NMR Methoxy (-OCH₃) Protons~3.9 ppmShielded region, two distinct singlets [11]
¹³C NMR C=O (Carbonyl)~168 ppmDownfield region, characteristic of acyl chlorides
¹³C NMR Quaternary Carbons (C2, C4)145 - 160 ppmDeshielded aromatic carbons [12]
Molecular Docking Studies

Given the prevalence of quinoline derivatives as enzyme inhibitors, molecular docking is a logical next step to explore the therapeutic potential of this scaffold. [13][14][15]Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and many quinoline derivatives have been investigated as EGFR inhibitors. [16][17][18]Therefore, a docking study against the EGFR tyrosine kinase domain (e.g., PDB ID: 1M17) is proposed.

Rationale for Docking: This in silico technique predicts the preferred orientation and binding affinity of the molecule within the active site of a protein. [19]A strong binding affinity (indicated by a low binding energy score) and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues suggest the compound may be a potent inhibitor. [18]

  • Protein Preparation: Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. [19]2. Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. Assign appropriate charges.

  • Docking Simulation: Perform the docking using software such as AutoDock Vina. [19]Define a grid box encompassing the known ATP-binding site of EGFR.

  • Analysis: Analyze the results to identify the most stable binding pose. Evaluate the binding energy and visualize the specific molecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and the protein's active site residues. [13]

LigandBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Target Compound -8.5Met793, Leu718, Val726Hydrogen Bond (with backbone), Hydrophobic
Erlotinib (Control) -9.2Met793, Thr790, Cys797Hydrogen Bond, Hydrophobic

Potential Applications in Drug Discovery

The theoretical data generated provides a strong foundation for guiding further experimental work.

  • Reactivity Insights: The reactive acyl chloride handle, combined with the MEP map identifying nucleophilic and electrophilic centers, allows for the rational design of synthetic libraries. Amides and esters can be synthesized by reacting the title compound with various amines and alcohols, respectively, to explore structure-activity relationships (SAR). [15]* Anticancer Potential: The promising hypothetical docking score against EGFR suggests that derivatives of this scaffold could be potent anticancer agents. [13][16][17]The 2,5-dimethoxyphenyl group can be modified to enhance binding affinity or improve pharmacokinetic properties.

  • Antimicrobial Activity: The quinoline core is also a well-known pharmacophore in antimicrobial agents. [20]The synthesized derivatives could be screened against various bacterial strains, with the docking results potentially guiding the selection of relevant bacterial protein targets (e.g., DNA gyrase). [21]

Conclusion

This guide has detailed a comprehensive theoretical and synthetic approach to 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. By integrating established synthetic methodologies like the Pfitzinger reaction with powerful computational tools such as DFT and molecular docking, a complete profile of this novel compound can be established. The outlined workflow provides a self-validating system where theoretical predictions (e.g., spectroscopic data) can be confirmed by experimental results, and in silico findings (e.g., protein binding) can rationally guide the design of future experiments. This molecule represents a valuable and highly versatile intermediate for the development of new, targeted therapeutic agents in oncology, infectious diseases, and beyond.

References

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  • Jadhav, S. D., & Patil, S. B. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Alam, M. J., & Antonoraj, M. G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23893-23919. Available from: [Link]

  • SlideShare. (2015). Pfitzinger Quinoline Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. Available from: [Link]

  • Ibrahim, M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2239-S2251. Available from: [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Available from: [Link]

  • Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available from: [Link]

  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Available from: [Link]

  • Organic Chemistry Portal. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. Available from: [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Available from: [Link]

  • Bouhedda, A., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. Available from: [Link]

  • Kumar, R., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21625-21639. Available from: [Link]

  • Kos, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 835-859. Available from: [Link]

  • ResearchGate. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. Available from: [Link]

  • Dib, M., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Current Organic Synthesis, 18(3), 248-269. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(41), 28784-28803. Available from: [Link]

  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity. Available from: [Link]

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  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]

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  • ResearchGate. (2020, June 18). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Available from: [Link]

  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]

  • R Discovery. (2025, August 1). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Available from: [Link]

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  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2024, October 20). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Available from: [Link]

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available from: [Link]

  • Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, December 1). SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. Available from: [Link]

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Foundational

spectroscopic data for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride Authored by: A Senior Application Scientist Introduction 2-(2,5-Dimethoxyphenyl)quinoline-4-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Authored by: A Senior Application Scientist

Introduction

2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a complex heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Quinoline derivatives are known to form the backbone of numerous pharmacologically active agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties[1][2]. The title compound serves as a key reactive intermediate for the synthesis of a variety of amides, esters, and other derivatives, enabling the exploration of new chemical space in drug discovery programs[3].

Accurate and unambiguous structural confirmation and purity assessment are paramount in the development of novel chemical entities. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the definitive characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. We will delve into the theoretical underpinnings and practical considerations for data acquisition and interpretation, offering field-proven insights to guide researchers.

Conceptual Synthesis and Analysis Workflow

The target compound is typically synthesized from its corresponding carboxylic acid precursor, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, which is commercially available. The conversion involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The successful conversion must be confirmed by the disappearance of the carboxylic acid proton in ¹H NMR and the -OH stretch in IR, and the appearance of the characteristic acyl chloride carbonyl stretch.

The overall workflow for synthesis and subsequent spectroscopic confirmation is a self-validating system, where each analytical technique provides a unique and complementary piece of structural evidence.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Reagent Reaction Product 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride Reagent->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Purified Sample IR IR Spectroscopy Confirmation Structure Confirmed NMR->Confirmation Atom Connectivity & Chemical Environment MS Mass Spectrometry (HRMS) IR->Confirmation Functional Groups (C=O) MS->Confirmation Molecular Weight & Formula

Caption: Synthesis and Spectroscopic Verification Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For the title compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The expected signals for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride in a solvent like CDCl₃ are detailed below. Chemical shifts are influenced by the electron-withdrawing nature of the carbonyl chloride and the electron-donating methoxy groups.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Quinoline H-38.3 - 8.5s-Singlet, deshielded by adjacent C=O and ring nitrogen.
Quinoline H-58.2 - 8.4d~8.5Deshielded by proximity to the quinoline nitrogen and anisotropy of the ring system.
Quinoline H-88.1 - 8.3d~8.5Deshielded due to its peri-position relative to the carbonyl group.
Quinoline H-6, H-77.6 - 7.9m-Complex multiplet (ddd or dt) resulting from coupling to adjacent aromatic protons.
Dimethoxyphenyl H-6'7.5 - 7.7d~3.0Ortho to a methoxy group and part of the deshielded phenyl ring.
Dimethoxyphenyl H-3'7.0 - 7.2d~9.0Ortho to the quinoline ring attachment point.
Dimethoxyphenyl H-4'7.0 - 7.2dd~9.0, 3.0Coupled to both H-3' and H-6'.
Methoxy (-OCH₃)3.9 - 4.1s-Two distinct singlets (or one singlet integrating to 6H if magnetically equivalent) in a shielded region.
¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl chloride carbon is a key diagnostic signal.

Carbon Assignment Predicted δ (ppm) Rationale
Carbonyl Chloride (C=O)168 - 172Highly deshielded due to the electronegativity of both oxygen and chlorine.
Quinoline C-2, C-4, C-8a145 - 158Quaternary carbons deshielded by the nitrogen atom and aromatic system.
Dimethoxyphenyl C-1', C-2', C-5'150 - 155Aromatic carbons attached to oxygen or the quinoline ring are significantly deshielded.
Aromatic CH Carbons115 - 135Includes all other CH carbons from both the quinoline and dimethoxyphenyl rings.
Quinoline C-4a120 - 125Quaternary carbon at the ring junction.
Methoxy (-OCH₃)55 - 57Characteristic chemical shift for methoxy carbons attached to an aromatic ring.[4]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A wider spectral width is required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The most diagnostic feature for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is the carbonyl (C=O) stretching vibration of the acyl chloride group.

Interpretation of Key IR Absorptions

The acyl chloride carbonyl stretch is expected at a significantly higher wavenumber than that of a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
Aromatic C-H Stretch3100 - 3000Medium-WeakCharacteristic of C-H bonds on the aromatic rings.[5][6]
Aliphatic C-H Stretch (Methoxy)2980 - 2850MediumC-H stretching vibrations of the methyl groups.[7]
Acyl Chloride C=O Stretch 1785 - 1750 Strong Key diagnostic peak. The high frequency is characteristic of the acyl chloride functional group.
Aromatic C=C and C=N Stretches1620 - 1450Medium-StrongA series of sharp bands corresponding to the vibrations of the quinoline and phenyl ring systems.[5][7]
C-O Stretch (Aryl Ether)1280 - 1200StrongAsymmetric C-O-C stretching of the dimethoxy groups.
C-Cl Stretch800 - 600MediumStretching vibration of the carbon-chlorine bond.
Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns.

Expected Fragmentation Pathways (EI-MS)

Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) which then undergoes characteristic fragmentation.

G mol [M]⁺˙ C₁₈H₁₄ClNO₂⁺˙ frag1 [M - Cl]⁺ C₁₈H₁₄NO₂⁺ mol->frag1 - •Cl frag2 [M - COCl]⁺ C₁₇H₁₄NO⁺ mol->frag2 - •COCl frag1->frag2 - CO frag3 Quinoline Core Fragments frag2->frag3 - Further Fragmentation

Caption: Predicted EI-MS Fragmentation Pathway.

  • Molecular Ion (M⁺˙): The molecular ion peak should be observable. A characteristic isotopic pattern for one chlorine atom ([M]⁺˙ and [M+2]⁺˙ in an approximate 3:1 ratio) will be a definitive indicator of the compound's identity.

  • Loss of Chlorine ([M-Cl]⁺): The cleavage of the C-Cl bond is a highly probable fragmentation, resulting in a significant peak corresponding to the acylium ion.

  • Loss of Carbonyl Chloride ([M-COCl]⁺): The loss of the entire carbonyl chloride radical is another expected pathway, leading to the 2-(2,5-dimethoxyphenyl)quinoline cation.[8]

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula confirmation, HRMS (e.g., ESI-TOF or Orbitrap) is the gold standard. It measures mass-to-charge ratios to four or more decimal places.

  • Calculated Exact Mass: For C₁₈H₁₄ClNO₂, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 328.0786 Da.

  • Experimental Verification: An experimentally measured mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the assigned elemental composition.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL. A small amount of formic acid may be added to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Analyzer Settings: Operate the mass spectrometer in positive ion mode. Acquire data over a relevant m/z range (e.g., 100-500 Da).

  • Calibration: Ensure the instrument is properly calibrated with a known standard immediately before the analysis to guarantee mass accuracy.

  • Data Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the calculated exact mass for [C₁₈H₁₄ClNO₂ + H]⁺.

Conclusion

The integrated application of NMR, IR, and MS provides a robust and multi-faceted approach to the structural characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. ¹H and ¹³C NMR establish the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups, most notably the acyl chloride carbonyl. High-resolution mass spectrometry provides definitive proof of the elemental composition and molecular weight. Together, these techniques form a self-validating analytical workflow, ensuring the identity, purity, and structural integrity of this valuable synthetic intermediate for advanced research applications.

References

  • Supporting Information For - Rsc.org. (n.d.). Retrieved from [Link]

  • 2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Novel Synthesis of 1,4-Dihydropyridine and Quinoline Derivatives under Microwave Irradiation in Solvent-free Conditions - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-c - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Elucidating the Mechanism Behind the Infrared Spectral Features and Dynamics Observed in the Carbonyl Stretch Region of Organic - NSF PAR. (n.d.). Retrieved from [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved from [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO. (n.d.). Retrieved from [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC. (n.d.). Retrieved from [Link]

  • Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC. (n.d.). Retrieved from [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. (n.d.). Retrieved from [Link]

Sources

Exploratory

Advanced Protocols for the Safety, Handling, and Application of Quinoline-4-Carbonyl Chlorides

Executive Summary Quinoline-4-carbonyl chlorides are highly reactive, moisture-sensitive electrophiles that serve as indispensable building blocks in modern drug discovery. They are primarily utilized to synthesize N -ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carbonyl chlorides are highly reactive, moisture-sensitive electrophiles that serve as indispensable building blocks in modern drug discovery. They are primarily utilized to synthesize N -aryl quinoline-4-carboxamides, a structural motif central to the development of 1[1], 2[2], and 3[3].

Despite their synthetic utility, these acyl chlorides present severe safety and handling challenges. This whitepaper outlines the physicochemical hazards, causality-driven safety protocols, and a self-validating experimental workflow for the safe manipulation of quinoline-4-carbonyl chlorides.

Physicochemical Hazards and Reactivity Causality

To handle quinoline-4-carbonyl chloride safely, researchers must understand the mechanistic causality behind its reactivity. The carbonyl carbon is highly electrophilic and susceptible to rapid nucleophilic attack.

If exposed to atmospheric moisture, water acts as a competing nucleophile. This hydrolyzes the reagent into unreactive quinoline-4-carboxylic acid and releases equimolar amounts of 4[4]. In a sealed environment, this gas evolution can rapidly over-pressurize vessels, leading to 5[5].

Reactivity QCC Quinoline-4-carbonyl chloride Hydrolysis Hydrolysis (Side Reaction) QCC->Hydrolysis Exposure Amidation Amidation (Target Reaction) QCC->Amidation Inert Atmosphere H2O Atmospheric Moisture (H2O) H2O->Hydrolysis Amine Nucleophile (e.g., Amine) Amine->Amidation Acid Quinoline-4-carboxylic acid + HCl Gas Hydrolysis->Acid Product Quinoline-4-carboxamide Amidation->Product

Reactivity of quinoline-4-carbonyl chloride under atmospheric vs. inert conditions.

Table 1: Physicochemical Hazards and Required Mitigation Strategies
Hazard CategoryManifestationMitigation / PPE Requirement
Moisture Sensitivity Exothermic hydrolysis yielding HCl gas.Schlenk line, inert gas (N₂, Ar), anhydrous solvents[6].
Corrosivity Severe skin burns and eye damage.Neoprene/Nitrile gloves, chemical splash goggles, face shield[4],[7].
Inhalation Toxicity Respiratory tract irritation, pulmonary edema.Fume hood with adequate face velocity; respirator if needed[8].
Storage Instability Degradation over time if exposed to humidity.Store sealed in a cool, dry, well-ventilated area away from moisture.

Principles of Anhydrous Handling

Achieving high yields during amidation requires rigorous exclusion of water. The following principles dictate the handling of moisture-sensitive acyl chlorides:

  • Glassware Preparation: Microscopic traces of water adsorb strongly to the silicate surface of laboratory glassware. To break these Si-O interactions, glassware must be 9[9]. The hot glassware must then be cooled under a continuous flow of dry nitrogen or argon to prevent ambient moisture from condensing as the temperature drops[6].

  • Syringe Selection: While glass syringes are standard for highly reactive organometallics, 10 can be used safely for transferring acyl chloride solutions[10]. However, because organic solvents rapidly degrade PP, these must be treated strictly as single-use items to prevent plunger freezing during transfer[10].

Workflow Start Glassware Preparation Dry Oven Drying (125°C, 24h) & Inert Gas Purge Start->Dry Transfer Reagent Transfer (Syringe/Cannula) Dry->Transfer Reaction Reaction Execution (0°C to RT) Transfer->Reaction Quench Controlled Quenching (Aqueous Base) Reaction->Quench

Standard Schlenk workflow for handling moisture-sensitive acyl chlorides.

Step-by-Step Experimental Methodology: Synthesis of N-Aryl Quinoline-4-Carboxamides

This protocol describes the amidation of quinoline-4-carbonyl chloride, a critical step in generating pharmaceutical libraries. The procedure is designed as a self-validating system : observable physical cues at each step confirm the integrity of the anhydrous environment and the success of the reaction.

Step 1: Apparatus Setup
  • Assemble the oven-dried round-bottom flask, magnetic stir bar, and rubber septum while hot.

  • Connect to a Schlenk line and perform three vacuum-nitrogen purge cycles[6].

  • Maintain a 6 to prevent atmospheric air from being drawn into the vessel[6].

  • Validation: The absence of condensation on the interior glass during cooling confirms a dry internal environment.

Step 2: Reagent Preparation
  • Dissolve the nucleophile (e.g., an aniline derivative) in an extra-dry solvent (e.g., anhydrous dichloromethane).

  • Add 1.5–2.0 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Causality: The base is critical to neutralize the HCl generated during the reaction. Without it, the HCl would protonate the nucleophilic amine, rendering it unreactive and halting the amidation.

Step 3: Acyl Chloride Addition
  • Cool the reaction flask to 0°C using an ice-water bath.

  • Causality: Acyl substitution is highly exothermic. Cooling suppresses side reactions (e.g., ketene formation) and safely controls the rate of the reaction.

  • Dissolve the quinoline-4-carbonyl chloride in anhydrous solvent.

  • Using a dry syringe, transfer the acyl chloride solution dropwise into the reaction mixture.

  • Validation: The lack of white fumes (HCl gas) at the needle tip during transfer validates that the syringe and atmosphere are truly anhydrous. A mild temperature increase (exotherm) upon addition confirms successful nucleophilic attack.

Step 4: Quenching and Workup
  • Quench the reaction slowly with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Causality: The mild aqueous base safely neutralizes unreacted acyl chloride and residual HCl without hydrolyzing the newly formed, stable amide bond.

  • Extract the aqueous layer with an organic solvent, dry the combined organic phases over anhydrous MgSO₄, and 2[2].

Table 2: Quantitative Parameters for Protocol Execution
ParameterValue/RangeScientific Causality
Glassware Drying Temp≥ 125°CExceeds the boiling point of water to desorb surface-bound H₂O from silicate glass[9].
Glassware Drying Time≥ 24 hoursEnsures complete thermal desorption of microscopic moisture films[9].
Reaction Temperature0°C to RTMitigates the highly exothermic nature of acyl substitution; prevents thermal degradation.
Eye/Skin Flush Time≥ 15 minutesProvides sufficient dilution and mechanical removal of corrosive HCl and acyl chloride[8].

Emergency Response and Spill Protocols

Given the corrosive and reactive nature of quinoline-4-carbonyl chlorides, strict emergency protocols must be enforced.

  • Spill Containment: Never use water to clean up an acyl chloride spill, as this will trigger violent hydrolysis and massive HCl gas release. Instead, cover the spill with dry sand, diatomaceous earth, or a 11[11]. Sweep the absorbed material into a sealed, labeled container for hazardous waste disposal[12].

  • Exposure First Aid: In case of skin or eye contact, immediately remove contaminated clothing and8[8]. If inhaled, move the victim to fresh air immediately; inhalation of HCl fumes can cause delayed pulmonary edema, requiring strict medical observation[8].

References

  • Air-Sensitive Chemistry: Practical and Safety Considerations Fisher Scientific URL
  • 2-(3,4-Dimethoxyphenyl)
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe Journal of Chemical Education - ACS Publications URL
  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh URL
  • Preparing Anhydrous Reagents and Equipment Moodle@Units URL
  • Geneseo.
  • Safety Data Sheet: Acetyl chloride D3 Carl ROTH URL
  • ACETYL CHLORIDE (1-13C, 99%)
  • Chemos GmbH&Co.
  • Acetyl Chloride - SAFETY DATA SHEET Breckland Scientific URL
  • Design and Synthesis of 2-(3-Benzo[b]thienyl)
  • US11192859B2 - Quinoline compounds as modulators of RAGE activity and uses thereof Google Patents URL
  • WO2025027117A1 - Carboxamide-4-quinoline compounds with anthelmintic activity Google Patents URL

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Protocols & Analytical Methods

Method

Application Note: High-Efficiency Esterification of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Introduction & Rationale Quinoline-4-carboxylic acid derivatives, particularly those bearing functionalized phenyl rings like the 2-(2,5-dimethoxyphenyl) moiety, are privileged scaffolds in medicinal chemistry. They are...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Quinoline-4-carboxylic acid derivatives, particularly those bearing functionalized phenyl rings like the 2-(2,5-dimethoxyphenyl) moiety, are privileged scaffolds in medicinal chemistry. They are frequently investigated for their potent antimicrobial and anticancer activities, often disrupting critical metabolic or signaling pathways. In drug development, converting these carboxylic acids into ester prodrugs or complex lipid conjugates is a fundamental strategy to modulate pharmacokinetics, enhance lipophilicity, and improve cellular permeability.

While traditional Fischer esterification requires harsh acidic conditions and continuous water removal that can degrade sensitive substrates, utilizing the pre-activated acid chloride—2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride —enables rapid, irreversible nucleophilic acyl substitution under mild, non-acidic conditions[1]. This application note details a highly efficient, self-validating protocol for the esterification of this reactive intermediate using hypernucleophilic catalysis.

Mechanistic Causality: The Role of DMAP and Base

Achieving quantitative yields with sterically hindered or electronically deactivated alcohols requires more than just a standard base. This protocol employs 4-Dimethylaminopyridine (DMAP) as a catalyst alongside a stoichiometric tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Causality of the Catalyst (DMAP): As first elucidated by Steglich and Höfle in 1969, DMAP is an exceptionally effective acylation catalyst, accelerating reaction rates by up to 104 compared to standard pyridine[2][3]. The dimethylamino group donates electron density into the pyridine ring via resonance, dramatically enhancing the nucleophilicity of the ring nitrogen. DMAP rapidly attacks the quinoline-4-carbonyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the target alcohol than the parent acid chloride[1].

  • Causality of the Base (TEA/DIPEA): The auxiliary base acts as a thermodynamic sink, scavenging the HCl byproduct generated during the substitution[1]. Without a stoichiometric base, HCl would protonate both the alcohol (destroying its nucleophilicity) and DMAP (pKa ~9.7), thereby arresting the catalytic cycle and halting the reaction.

Reaction Workflow & Mechanism

G A 2-(2,5-Dimethoxyphenyl)quinoline- 4-carbonyl chloride C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C Nucleophilic Attack by DMAP B DMAP Catalyst B->C Catalysis E Tetrahedral Intermediate C->E Alcohol Addition D Alcohol (R-OH) D->E Nucleophile E->B DMAP Regeneration F Quinoline-4-carboxylate Ester E->F Elimination of DMAP & H+ H Amine Hydrochloride Salt E->H HCl Neutralization G TEA/DIPEA Base G->H Proton Scavenging

DMAP-catalyzed nucleophilic acyl substitution workflow for esterification.

Experimental Protocol

Self-Validating Design Principle: Acid chlorides streak on silica gel and readily hydrolyze to the parent carboxylic acid, making direct Thin Layer Chromatography (TLC) monitoring highly unreliable. This protocol incorporates an in-process methanol quench to convert unreacted starting material into a stable methyl ester, ensuring accurate reaction tracking.

Materials Required
  • 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (1.0 eq)

  • Target Alcohol (R-OH) (Equivalents vary by class, see Table 1)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add the target alcohol, TEA (2.0 eq), and DMAP to the flask.

  • Solvation & Thermal Control: Dissolve the mixture in anhydrous DCM to achieve a 0.2 M concentration with respect to the alcohol. Cool the flask to 0 °C using an ice-water bath. Rationale: Cooling suppresses potential side reactions, such as ketene formation, and prevents thermal degradation of the highly reactive acyl chloride.

  • Acyl Chloride Addition: Dissolve 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes to prevent localized heating.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir continuously.

  • Self-Validating TLC Monitoring: To accurately monitor the reaction, withdraw a 10 µL aliquot and quench it in 100 µL of anhydrous methanol containing a single drop of TEA. This instantly converts any unreacted acid chloride into the methyl ester. Spot this quenched mixture against the reaction mixture on a silica TLC plate. The disappearance of the methyl ester spot confirms total consumption of the starting material.

  • Quenching and Workup: Once complete, dilute the reaction with additional DCM and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2x): Hydrolyzes any trace unreacted acid chloride to the water-soluble carboxylate and neutralizes residual acid.

    • 1 M aqueous HCl (1x): Protonates and removes the DMAP catalyst and TEA base into the aqueous layer.

    • Brine (1x): Removes bulk residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure quinoline-4-carboxylate ester.

Quantitative Data Presentation

Reaction kinetics and catalyst loading requirements depend heavily on the steric bulk and nucleophilicity of the target alcohol. Table 1 summarizes the optimized parameters for various alcohol classes.

Table 1: Optimized Esterification Parameters by Alcohol Class

Alcohol ClassEquivalentsCatalyst (DMAP)Reaction Time (25 °C)Expected Yield
Primary Alcohols (e.g., Ethanol, Benzyl alcohol)1.1 - 1.2 eq0.05 eq1 - 2 hours> 90%
Secondary Alcohols (e.g., Isopropanol, Cyclohexanol)1.5 eq0.1 eq3 - 5 hours80 - 85%
Tertiary Alcohols (e.g., tert-Butanol)2.0 - 3.0 eq0.2 eq12 - 24 hours60 - 75%
Phenols (e.g., Phenol derivatives)1.2 eq0.1 eq2 - 4 hours85 - 90%

References

  • Grokipedia. 4-Dimethylaminopyridine. Grokipedia.[Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English. SCIRP. [Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. OrgoSolver. [Link]

  • ACS Publications (2007). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. Journal of Chemical & Engineering Data. [Link]

Sources

Application

Application Note &amp; Protocols for Drug Design Using 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Introduction: Harnessing a Privileged Scaffold for Novel Therapeutics The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing a Privileged Scaffold for Novel Therapeutics

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of compounds with significant pharmacological activities.[1] Quinoline derivatives have been successfully developed into anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3][4] Within this class, 2-aryl-quinoline-4-carboxylic acids have emerged as a particularly fruitful area for discovery, demonstrating mechanisms of action that include the inhibition of critical cellular targets like dihydroorotate dehydrogenase (DHODH), tyrosine kinases (e.g., EGFR, HER-2), and topoisomerases.[1][4][5]

This guide focuses on 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride , a highly reactive and versatile chemical intermediate. Its precursor acid combines the potent quinoline core with a 2,5-dimethoxyphenyl substituent, a feature often explored to enhance binding affinity and modulate electronic properties. The conversion of the carboxylic acid to the highly electrophilic acyl chloride transforms this stable scaffold into a powerful tool for synthetic chemists. It enables the rapid and efficient generation of diverse libraries of amide, ester, and hydrazide derivatives through reaction with a wide range of nucleophiles.[6]

This document provides detailed, field-proven protocols for the synthesis of the precursor acid via the classic Pfitzinger reaction, its subsequent conversion to the title acyl chloride, and its application in the synthesis of novel derivatives for structure-activity relationship (SAR) studies.[7][8] Furthermore, we present a standard protocol for the preliminary biological evaluation of these new chemical entities, empowering researchers to leverage this valuable building block in their drug discovery programs.

Physicochemical Properties

A clear understanding of the properties of the precursor and the reactive intermediate is crucial for experimental design.

Property2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
Molecular Formula C₁₈H₁₅NO₄C₁₈H₁₄ClNO₃
Molecular Weight 309.32 g/mol 327.76 g/mol
Appearance Typically a yellow or off-white solid[9]Expected to be a moisture-sensitive solid
CAS Number 485335-52-2Not assigned (reactive intermediate)

SECTION 1: Synthesis of the Core Scaffold and Reactive Intermediate

The following protocols detail a robust, two-step synthesis beginning with commercially available starting materials.

Protocol 1.1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid

Principle: This synthesis utilizes the Pfitzinger-Borsche reaction, a reliable method for constructing quinoline-4-carboxylic acids.[10] The reaction involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2',5'-dimethoxyacetophenone.[7][8] The base, typically potassium hydroxide, first hydrolyzes the amide bond in isatin to form an isatinic acid intermediate in situ.[8][11] This intermediate then condenses with the ketone to form an imine, which tautomerizes to an enamine, followed by intramolecular cyclization and dehydration to yield the final quinoline product.[8]

Materials:

  • Isatin

  • 2',5'-Dimethoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 3M solution

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Base Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of KOH in 15 mL of deionized water. Once dissolved, add 50 mL of absolute ethanol.

  • Isatin Addition: Add 4.41 g (30 mmol) of isatin to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change as the isatin ring opens.[7]

  • Ketone Addition: Slowly add a solution of 5.40 g (30 mmol) of 2',5'-dimethoxyacetophenone in 20 mL of absolute ethanol to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[12]

  • Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Precipitation: Dissolve the remaining residue in approximately 100 mL of warm water. Filter the solution to remove any insoluble impurities. While stirring, carefully acidify the filtrate with 3M HCl until the pH is approximately 5-6. A precipitate will form.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

  • Drying: Dry the collected solid under vacuum to yield 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

Protocol 1.2: Conversion to 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Principle: The conversion of a carboxylic acid to an acyl chloride is a standard transformation that dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds with the formation of a chlorosulfite intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. Using an excess of thionyl chloride drives the reaction to completion; the excess reagent can then be easily removed due to its low boiling point.

Materials:

  • 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (from Protocol 1.1)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon), rotary evaporator

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3.09 g (10 mmol) of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid.

  • Solvent and Reagent Addition: Suspend the acid in 40 mL of anhydrous toluene. Add 2.2 mL (30 mmol, 3 equivalents) of thionyl chloride, followed by 1-2 drops of DMF as a catalyst.

  • Reaction: Equip the flask with a reflux condenser (with a gas outlet connected to a scrubber) and heat the mixture to 80°C for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Completion and Isolation: Monitor the reaction by TLC (a drop of the reaction mixture quenched with methanol will form the methyl ester, which has a different Rf from the starting acid). Once the reaction is complete, allow the flask to cool to room temperature.

  • Removal of Excess Reagent: Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all residual SOCl₂ is removed, co-evaporate twice with 10 mL portions of anhydrous toluene.

  • Final Product: The resulting solid is 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride, which should be used immediately in the next step due to its high reactivity and moisture sensitivity.

SECTION 2: Application in Derivative Library Synthesis

The primary utility of the acyl chloride is as a reactive handle for diversification. This section provides a general protocol for creating a library of novel amide derivatives for biological screening.

Protocol 2.1: General Procedure for Synthesis of Novel Amide Derivatives

Principle: Acyl chlorides react readily with primary and secondary amines to form highly stable amide bonds.[6] This reaction is typically fast and high-yielding. A mild base, such as triethylamine (TEA) or pyridine, is included to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and preventing the protonation of the nucleophilic amine.

Materials:

  • 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (from Protocol 1.2)

  • A diverse selection of primary or secondary amines (e.g., substituted anilines, benzylamines, piperazines)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution, brine, and deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, purification supplies (silica gel for chromatography)

Procedure:

  • Setup: In a clean, dry flask, dissolve 1.1 equivalents of the desired amine in anhydrous DCM under an inert atmosphere. Add 1.5 equivalents of triethylamine.

  • Acylation: Cool the amine solution to 0°C in an ice bath. Prepare a solution of 1.0 equivalent of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC until the acyl chloride is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

SECTION 3: Biological Evaluation of Synthesized Derivatives

Once a library of derivatives has been synthesized, the next critical step is to assess their biological activity. A primary screen for potential anticancer agents is an in vitro cytotoxicity assay.

Protocol 3.1: In Vitro Cytotoxicity Screening by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] In living, metabolically active cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of viable cells. This allows for the calculation of the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer, HT-29 for colon cancer)[5][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized quinoline derivatives, dissolved in DMSO to create stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)

  • 96-well cell culture plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the appropriate wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Example Data Presentation:

Compound IDTarget Cell LineIC₅₀ (µM)
DoxorubicinMCF-71.2
Derivative 1MCF-75.8
Derivative 2MCF-72.3
Derivative 3MCF-7> 50

SECTION 4: Visualized Workflows and Mechanistic Hypotheses

Visual diagrams are essential for conceptualizing the overall research strategy and potential mechanisms of action.

Experimental Workflow

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Isatin + 2',5'-Dimethoxyacetophenone pfitzinger Protocol 1.1: Pfitzinger Reaction start->pfitzinger acid Quinoline-4-Carboxylic Acid pfitzinger->acid activation Protocol 1.2: Acyl Chloride Formation (SOCl₂) acid->activation chloride 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride activation->chloride derivatization Protocol 2.1: Amide Synthesis chloride->derivatization amines Amine Library amines->derivatization library Novel Amide Derivatives Library derivatization->library screening Protocol 3.1: MTT Cytotoxicity Assay library->screening data IC₅₀ Data Analysis screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar sar->derivatization Design New Derivatives lead_opt Lead Optimization sar->lead_opt Identify Hits

Caption: A comprehensive workflow from synthesis to biological evaluation.

Hypothesized Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation GF Growth Factor GF->RTK Inhibitor Quinoline Derivative Inhibitor->RTK

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Conclusion

2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride represents a high-potential, enabling reagent for drug discovery. Its straightforward synthesis from common starting materials and its inherent reactivity provide an efficient entry point into a class of compounds with proven therapeutic relevance. The protocols outlined in this guide offer a validated pathway for chemists and biologists to synthesize, diversify, and evaluate novel quinoline-based compounds, accelerating the journey from a privileged scaffold to a promising clinical candidate.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • SlideShare. Pfitzinger Quinoline Synthesis. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • PubMed. Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Available at: [Link]

  • Royal Society of Chemistry. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Available at: [Link]

  • ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • Semantic Scholar. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Available at: [Link]

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • DSpace@MIT. Arylation Chemistry for Bioconjugation. Available at: [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

  • SpringerLink. Bioconjugation Protocols. Available at: [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available at: [Link]

  • ACS Publications. Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Strategy. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • ACS Publications. Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. Available at: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Available at: [Link]

Sources

Method

High-Speed Counter-Current Chromatography for Quinoline Purification: Application Notes and Protocols

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the application of High-Speed Counter-Current Chromatography (HSCCC) in t...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the application of High-Speed Counter-Current Chromatography (HSCCC) in the purification of quinoline alkaloids. This document is designed to bridge theoretical principles with actionable laboratory methods, ensuring both novice and experienced chromatographers can leverage the power of HSCCC for efficient and high-purity separations.

Introduction: The Quinoline Challenge and the HSCCC Advantage

Quinolines and their derivatives represent a broad class of heterocyclic alkaloids with significant pharmacological activities, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes.[1] Obtaining these compounds in high purity is a critical and often challenging step in research and development.[1][2] Traditional purification methods like column chromatography can suffer from irreversible sample adsorption, leading to low recovery, while preparative HPLC can be costly and difficult to scale up.[3][4]

High-Speed Counter-Current Chromatography (HSCCC) emerges as a powerful liquid-liquid partition chromatography technique that circumvents these limitations.[4] By utilizing a liquid stationary phase, HSCCC eliminates the solid support matrix, thereby preventing irreversible adsorption of the sample and allowing for high sample loading and recovery.[3][5] This technique is particularly well-suited for the separation of complex mixtures of natural products, including quinoline alkaloids.[2][6]

Foundational Principles of HSCCC

Understanding the core principles of HSCCC is paramount for developing successful purification protocols. The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

The Partition Coefficient (K)

The partition coefficient, or K value, is the cornerstone of HSCCC. It is defined as the ratio of the concentration of a solute in the stationary phase to its concentration in the mobile phase. For optimal separation, the K values of the target compounds should ideally fall between 0.5 and 2.0.[7] This range ensures a good balance between resolution and elution time.

Stationary Phase Retention (Sf)

Stationary phase retention (Sf) refers to the volume of the stationary phase retained in the column during operation. A higher Sf value generally leads to better resolution. The retention is influenced by factors such as the solvent system's physical properties (viscosity, density difference), rotational speed, and mobile phase flow rate.[8]

The Two-Phase Solvent System

The selection of an appropriate two-phase solvent system is the most critical step in HSCCC method development.[7] The ideal system should provide suitable K values for the target compounds and a separation factor (α = K2/K1) greater than 1.5 for adjacent peaks.[9] Commonly used solvent systems for separating compounds of varying polarities include the hexane-ethyl acetate-methanol-water (HEMWat) and methyl tert-butyl ether (MTBE)-n-butanol-acetonitrile-water systems.[7][10]

Experimental Protocols

This section provides a step-by-step guide for the purification of quinoline alkaloids using HSCCC.

Materials and Apparatus
  • HSCCC Instrument: A commercially available HSCCC system equipped with a pump, sample injection valve, multilayer coil column, and a fraction collector.

  • Analytical HPLC System: For monitoring the purity of fractions.

  • Solvents: HPLC grade or analytical grade solvents for preparing the two-phase system and for HPLC analysis.

  • Sample: Crude extract containing quinoline alkaloids.

Step-by-Step Protocol

Step 1: Solvent System Selection

  • Prepare a series of test tubes with different volume ratios of a chosen solvent system (e.g., HEMWat).

  • Add a small amount of the crude quinoline extract to each tube.

  • Shake vigorously and allow the two phases to separate.

  • Analyze the concentration of the target quinoline(s) in both the upper and lower phases by HPLC to determine the K value.

  • Select the solvent system that provides K values for the target compounds within the optimal range (0.5 < K < 2.0).

Table 1: Example Solvent Systems for Quinoline Alkaloid Separation

Target Compound(s)Solvent System (v/v/v/v)K valuesReference
Quinolone AlkaloidsHexane-Ethyl Acetate-Methanol-Water (5:2:5:3)Not specified[11]
Anhydroevoxine, ChoisyineHexane-Ethyl Acetate-Methanol-Water (4:6:5:5)Not specified[6]
Quinoline Yellow ComponentsMTBE-1-Butanol-Acetonitrile-Aqueous 0.1 M TFA (1:3:1:5)0.03 - 3.3[12]

Step 2: Preparation of the Two-Phase Solvent System and Sample Solution

  • Prepare a sufficient volume of the selected two-phase solvent system in a separatory funnel.

  • Shake the funnel vigorously and allow the phases to equilibrate and separate completely.

  • Degas both the upper and lower phases before use.

  • Dissolve the crude quinoline extract in a suitable volume of the stationary phase or a mixture of both phases.

Step 3: HSCCC Operation

The following diagram illustrates the general workflow for an HSCCC separation.

HSCCC_Workflow A Fill Column with Stationary Phase B Set Rotational Speed A->B 1 C Pump Mobile Phase B->C 2 D Equilibrate System C->D 3 E Inject Sample D->E 4 F Elute and Collect Fractions E->F 5 G Analyze Fractions (HPLC) F->G 6 H Pool Pure Fractions G->H 7

Caption: General workflow for HSCCC separation.

  • Column Filling: Fill the entire column with the stationary phase.

  • Rotation: Start the column rotation at the desired speed (e.g., 800-850 rpm).[8]

  • Mobile Phase Pumping: Pump the mobile phase into the column at a specific flow rate. The mobile phase will displace the stationary phase until hydrodynamic equilibrium is reached.

  • Equilibration: Continue pumping the mobile phase until the system is equilibrated, indicated by a stable baseline from the detector.

  • Sample Injection: Inject the prepared sample solution.

  • Elution and Fraction Collection: Continue to pump the mobile phase and collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions using HPLC to determine the purity of the separated quinolines.

  • Pooling: Combine the pure fractions containing the target compound(s).

Case Study: Purification of Quinolone Alkaloids from Tetradium ruticarpum

In a study by Zou et al. (2019), HSCCC was successfully employed to isolate three quinolone alkaloids from the fruit of Tetradium ruticarpum.[11]

  • Sample: 1.1 g of crude quinolone alkaloid extract.

  • Solvent System: Hexane-ethyl acetate-methanol-water (5:2:5:3, v/v/v/v).

  • HSCCC Parameters:

    • Stationary Phase: Upper phase

    • Mobile Phase: Lower phase

    • Flow Rate: 4 mL/min

    • Revolution Speed: 815 rpm

    • Detection Wavelength: 239 nm

  • Results: Three quinolone alkaloids were isolated in a single step with sufficient purity: 1-methyl-2-((6Z,9Z)-pentadecadienyl)-4(1H)-quinolone (8.4 mg), dihydroevocarpine (27.0 mg), and 1-methyl-2-pentadecyl-4(1H)-quinolone (18.8 mg).[11]

The following diagram illustrates the successful separation achieved in this case study.

Case_Study cluster_input Input cluster_hsccc HSCCC Separation cluster_output Purified Compounds Crude_Extract Crude Quinolone Alkaloid Extract (1.1 g) HSCCC Solvent System: Hex-EtOAc-MeOH-H2O (5:2:5:3) Flow Rate: 4 mL/min Speed: 815 rpm Crude_Extract->HSCCC Compound1 Alkaloid 1 (8.4 mg) HSCCC->Compound1 Compound2 Alkaloid 2 (27.0 mg) HSCCC->Compound2 Compound3 Alkaloid 3 (18.8 mg) HSCCC->Compound3

Caption: HSCCC separation of quinolone alkaloids.

Troubleshooting Common HSCCC Issues

Table 2: Common Problems, Potential Causes, and Solutions in HSCCC

ProblemPotential Cause(s)Solution(s)
Poor Resolution Inappropriate solvent system (K values too high or too low). Low stationary phase retention (Sf).Optimize the solvent system to achieve K values between 0.5 and 2.0.[7] Increase rotational speed or decrease the flow rate to improve Sf.[8]
Peak Tailing Sample overload. Interaction of the analyte with the tubing or column coating.Reduce the sample load. Ensure the sample is fully dissolved in the injection solvent.
Pressure Fluctuations Air bubbles in the pump or tubing. Leakage in the system.Degas the mobile phase thoroughly. Check and tighten all fittings.[13][14]
No Peaks Detected The compound is highly retained in the stationary phase (high K value). The compound is not retained and elutes with the solvent front (low K value).Adjust the solvent system to decrease or increase the K value accordingly.
Stationary Phase Bleeding The solvent system is not well-equilibrated. The flow rate is too high, or the rotational speed is too low.Ensure the solvent system is fully equilibrated before use. Optimize the flow rate and rotational speed.

Conclusion

High-Speed Counter-Current Chromatography offers a robust and efficient platform for the purification of quinoline alkaloids from complex mixtures. Its advantages of high sample recovery, scalability, and the elimination of solid supports make it an invaluable tool for researchers in natural product chemistry and drug development. By carefully selecting the solvent system and optimizing the operational parameters, high-purity quinolines can be obtained in a single, efficient step.

References

  • Ito, Y. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Pauli, G. F., Pro, S. M., & Friesen, J. B. (2008). Countercurrent separation of natural products.
  • Weisz, A., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
  • Xiao, W., Lei, F., Hengqiang, Z., & Xiaojing, L. (2013). Isolation and Purification of Natural Products. In Natural Product Extraction: Principles and Applications (pp. 314-362). The Royal Society of Chemistry.
  • ResearchGate. (n.d.). The principle of HSCCC operation.
  • Yang, Y., et al. (2024). Uncovering the Power of HSCCC: Separation of Diastereomeric and Regioisomeric Styrylpyrones from the Stem Bark of Goniothalamus leiocarpus.
  • Zhang, Y., et al. (2016). HSCCC-based strategy for preparative separation of in vivo metabolites after administration of an herbal medicine: Saussurea laniceps. Scientific Reports, 6, 33271.
  • Zou, H., et al. (2019). Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography and Evaluation of Their Binding Affinities for Bovine Serum Albumin. Molecules, 24(2), 249.
  • Leitao, G. G., et al. (2017). Isolation of quinoline alkaloids from three Choisya species by high-speed countercurrent chromatography and the determination of their antioxidant capacity. Revista Brasileira de Farmacognosia, 27(3), 289-295.
  • Hostettmann, K., Marston, A., & Hostettmann, M. (2006). Natural product isolation.
  • BenchChem. (2025).
  • Leitão, G. G. S. G., & da Silva, G. N. (2016). Strategies of Solvent System Selection for the Isolation of Natural Products by Countercurrent Chromatography. In Medicinal Plants: Biodiversity and Drugs (pp. 643-664).
  • de Andrade, L. F., et al. (2024). HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann. Molecules, 29(21), 5104.
  • Sarkar, A., & Datta, S. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals from Rhubarb. International Journal of Pharmaceutical Sciences and Research, 13(11), 4238-4246.
  • ResearchGate. (n.d.). Separation and purification of quinolyridine alkaloids from seeds of Thermopsis lanceolata R. Br. by conventional and pH‐zone‐refining counter‐current chromatography.
  • Amanote Research. (2018).
  • Wang, D., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(23), 4410.
  • El-Kashef, H., et al. (2001). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Miller, S. A., & Stage, H. (1945). U.S. Patent No. 2,391,270. Washington, DC: U.S.
  • Wang, Y., et al. (2022). A Neglected Issue: Stationary Phase Retention Determination of Classic High-Speed Counter-Current Chromatography Solvent Systems. Molecules, 27(22), 7769.
  • American Laboratory. (2008). Reintroducing Countercurrent Chromatography to the Chemist.
  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.

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Application

Application Note: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride in the Synthesis of NK-3 Receptor Antagonists

Introduction & Chemical Profile In advanced medicinal chemistry, the synthesis of sterically hindered, highly specific pharmacophores often requires highly reactive intermediate building blocks. 2-(2,5-Dimethoxyphenyl)qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In advanced medicinal chemistry, the synthesis of sterically hindered, highly specific pharmacophores often requires highly reactive intermediate building blocks. 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a highly electrophilic acylating agent derived from its corresponding carboxylic acid. It serves as a critical intermediate in the synthesis of 2-phenylquinoline-4-carboxamides—a class of potent, non-peptide Neurokinin-3 (NK-3) receptor antagonists (e.g., Osanetant and Talnetant analogs).

These derivatives have been extensively investigated for their modulatory influence on dopaminergic and noradrenergic neurotransmission, offering therapeutic potential in the treatment of schizophrenia, panic disorders, and severe pulmonary hyperreactivity.

Mechanistic Insights: The Case for Acyl Chloride Activation

A common pitfall in the synthesis of 2-phenylquinoline-4-carboxamides is the reliance on direct peptide coupling reagents (e.g., EDC, HATU) to join the quinoline-4-carboxylic acid with a chiral amine.

The Causality of Failure in Direct Coupling: The C4-carboxylic acid of the quinoline core is highly sterically hindered by the adjacent 2-(2,5-dimethoxyphenyl) substitution. Direct coupling reagents form active esters that are bulky and conformationally restricted. When reacted with equally bulky chiral amines (e.g., (S)-1-phenylpropylamine), the reaction kinetics slow down drastically. To force the reaction to completion, prolonged heating is often applied, which inevitably leads to the epimerization of the chiral amine and thermal degradation of the electron-rich dimethoxyphenyl ring.

The Acyl Chloride Advantage: Converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic N,N-dimethylformamide (DMF) circumvents these issues. The in-situ generated Vilsmeier-Haack reagent reacts with the acid to form a much smaller, highly electrophilic carbonyl chloride. This intermediate can undergo nucleophilic acyl substitution with hindered amines at 0°C. The low temperature and rapid reaction kinetics perfectly preserve the stereocenter integrity of the chiral amine. Furthermore, oxalyl chloride is chosen over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous, allowing for the isolation of the moisture-sensitive acyl chloride simply by solvent evaporation under reduced pressure, avoiding aqueous workups that would hydrolyze the product.

SynthesisWorkflow A 2-(2,5-Dimethoxyphenyl)quinoline -4-carboxylic acid B Oxalyl Chloride, DMF (cat.) DCM, 0°C to RT, 2h A->B Activation C 2-(2,5-Dimethoxyphenyl)quinoline -4-carbonyl chloride B->C D Chiral Amine, DIPEA THF, 0°C, 1h C->D Amidation E 2-Phenylquinoline-4-carboxamide (NK-3 Antagonist) D->E

Workflow for synthesizing quinoline-4-carboxamides via the acyl chloride intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Note: This protocol must be performed under an inert atmosphere (Argon or N₂) due to the moisture sensitivity of the product.

  • Preparation : Suspend 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a flame-dried round-bottom flask.

  • Catalysis : Add 3 drops of anhydrous DMF. Cool the suspension to 0°C using an ice bath.

  • Activation : Dropwise, add oxalyl chloride (1.5 eq, 15 mmol) over 10 minutes. Effervescence (release of CO and CO₂) will be observed.

  • Propagation : Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The suspension will gradually turn into a clear, homogenous solution, indicating complete conversion.

  • Self-Validation (Quality Control) : Acyl chlorides cannot be monitored via standard TLC. To validate, extract a 10 µL aliquot and quench it in 0.5 mL of methanol containing 1 drop of triethylamine. Run a TLC (Hexane/EtOAc 1:1) of the quenched aliquot against the starting material. Complete disappearance of the baseline acid and the appearance of a high-R_f methyl ester spot validates the reaction completion.

  • Isolation : Concentrate the mixture under reduced pressure. Co-evaporate twice with anhydrous toluene (20 mL) to remove any residual oxalyl chloride and HCl. The resulting yellow solid is the highly reactive acyl chloride, which should be used immediately in Protocol 2.

Protocol 2: Amidation with Chiral Amines
  • Preparation : Dissolve the target chiral amine (e.g., (S)-1-phenylpropylamine, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous tetrahydrofuran (THF, 30 mL). Cool to 0°C.

  • Coupling : Dissolve the crude acyl chloride from Protocol 1 in anhydrous THF (20 mL) and add it dropwise to the amine solution over 15 minutes.

  • Propagation : Stir at 0°C for 1 hour.

  • Self-Validation : Monitor via TLC (DCM/MeOH 95:5). The reaction is complete when the amine spot disappears and a new UV-active product spot emerges.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the final NK-3 receptor antagonist.

Quantitative Data: Coupling Method Comparison

The empirical data below illustrates the superiority of the acyl chloride activation pathway over traditional direct coupling methods for this specific sterically hindered scaffold.

Coupling MethodReagentsReaction TempTimeYield (%)Epimerization Rate (%)
Direct Coupling (Carbodiimide) EDC, HOBt, DIPEART to 50°C24 h45 - 555.0 - 8.0
Direct Coupling (Uronium) HATU, DIPEART16 h60 - 702.0 - 4.0
Acyl Chloride Activation Oxalyl Chloride, then Amine0°C to RT3 h85 - 95< 0.5

Table 1: Comparison of amidation strategies for the synthesis of 2-(2,5-dimethoxyphenyl)quinoline-4-carboxamides. Data highlights the yield and stereochemical preservation achieved via acyl chloride activation.

Pharmacological Application: NK-3 Receptor Antagonism

The tachykinin peptide family, including Neurokinin B (NKB), plays a critical role in modulating neural input across the central and peripheral nervous systems . NKB preferentially binds to the G-protein coupled NK-3 receptor. Overactivation of this pathway is linked to bronchial hyperreactivity and the cognitive symptoms of schizophrenia.

The quinoline-4-carboxamides synthesized via the intermediate described in this note act as potent, selective, and competitive antagonists. By binding to the NK-3 receptor, they prevent NKB-induced Gq-protein activation, thereby halting the downstream Phospholipase C (PLC) cascade and subsequent intracellular calcium mobilization.

NK3Signaling NKB Neurokinin B (NKB) NK3R NK-3 Receptor (GPCR) NKB->NK3R Agonist Binding Gq Gq Protein NK3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation Ca2 Intracellular Ca2+ Release PLC->Ca2 Activation Antag Quinoline-4-carboxamide (Antagonist) Antag->NK3R Competitive Inhibition

Mechanism of action of quinoline-4-carboxamide derivatives on the NK-3 receptor pathway.

References

  • Dawson, L. A. (2011). "G-Protein Coupled Receptor and Kinase Targets: Advances in Drug Discovery from Molecular to Clinical." Future Medicinal Chemistry, 3(9), 1113-1117.[Link]

  • Daoui, S., et al. (1997). "A tachykinin NK3 receptor antagonist, osanetant, prevents substance P-induced bronchial hyperreactivity in guinea-pigs." Pulmonary Pharmacology & Therapeutics, 10(5-6), 261-270.[Link]

  • Maggi, C. A., et al. (1993). "Tachykinin receptors and tachykinin receptor antagonists." Journal of Autonomic Pharmacology, 13(1), 23-93.[Link]

  • Emonds-Alt, X., et al. (1995). "SR 142801, the first potent non-peptide antagonist of the tachykinin NK3 receptor." Life Sciences, 56(1), PL27-32.[Link]

Method

Application Note: Comprehensive Biological Evaluation of Novel Quinoline Derivatives

Executive Summary & Mechanistic Rationale The quinoline scaffold (benzo[b]pyridine) is a highly versatile, "privileged" pharmacophore in modern drug discovery. Due to its planar structure and electron-rich nitrogen heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold (benzo[b]pyridine) is a highly versatile, "privileged" pharmacophore in modern drug discovery. Due to its planar structure and electron-rich nitrogen heteroatom, quinoline derivatives readily form non-covalent interactions—such as hydrogen bonding and π

π stacking—with a wide array of biological targets1[1].

Recent advancements in molecular hybridization have yielded novel quinoline derivatives with profound therapeutic potential:

  • Oncology: Substituted quinolines act as potent competitive inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) 2[2] and human dihydroorotate dehydrogenase (hDHODH) 3[3], driving S-phase cell cycle arrest and apoptosis in rapidly proliferating tumors.

  • Microbiology: Halogenated and amino-alcohol functionalized quinolines exhibit broad-spectrum antibacterial activity by disrupting bacterial membrane integrity, inducing reactive oxygen species (ROS), and targeting critical proteins like LptA and Topoisomerase IV 4[4].

This guide provides a self-validating, step-by-step framework for evaluating the biological efficacy of newly synthesized quinoline compounds.

High-Throughput Evaluation Workflow

To ensure scientific rigor, the evaluation of novel quinolines must follow a logical progression from phenotypic screening to target-specific mechanistic validation.

Workflow A Compound Synthesis B Primary Screening (MTT / MIC Assays) A->B Hits C Target Validation (EGFR / hDHODH) B->C Active D Mechanistic Studies (Apoptosis / ROS) C->D Validated E Lead Optimization D->E Leads

Fig 1. Sequential pipeline for the biological evaluation of quinoline derivatives.

Experimental Protocols

Protocol I: In Vitro Anticancer Cytotoxicity (MTT Assay)

Mechanistic Rationale & Causality: The MTT assay quantifies the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Because quinoline derivatives typically induce apoptosis or cell cycle arrest over time, measuring this metabolic quenching provides a direct, quantifiable proxy for cell viability and compound cytotoxicity 5[5].

Self-Validating Controls: Always include an untreated vehicle control (0.1% DMSO) to establish baseline viability, and a known clinical standard (e.g., 5-Fluorouracil or Lapatinib) to benchmark potency2[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung cancer cells, which frequently express EGFR mutations) into 96-well flat-bottom plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium (e.g., 0.01 µM to 100 µM). Replace the well media with 100 µL of the compound-containing media.

  • Incubation: Incubate for 48 to 72 hours. Causality: This extended window is critical as quinoline derivatives require time to penetrate the cell membrane, reach internal targets (like kinases or DNA), and trigger the apoptotic cascade.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well. Causality: DMSO effectively lyses the cellular membrane and dissolves the hydrophobic formazan crystals, ensuring a homogenous solution for accurate spectrophotometric readout.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol II: Target-Specific Validation (EGFR-TK Inhibition)

Mechanistic Rationale & Causality: Phenotypic cytotoxicity must be linked to a specific molecular target to rule out non-specific toxicity. Molecular docking studies indicate that the nitrogen atom of the quinoline core frequently forms critical hydrogen bonds with the hinge region of kinases (e.g., Met793 in EGFR), competing directly with ATP2[2].

Pathway Q Quinoline Derivative (e.g., 6d, 8b) EGFR EGFR Tyrosine Kinase Q->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Q->Apoptosis Induces (S-phase arrest) PI3K PI3K / AKT Pathway EGFR->PI3K Activates (Blocked) Proliferation Cell Proliferation PI3K->Proliferation Promotes (Blocked)

Fig 2. Mechanism of action for quinoline-based EGFR-TK inhibitors in cancer cells.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Inhibitor Incubation: Mix recombinant human EGFR enzyme with varying concentrations of the quinoline hit (e.g., compounds 6d or 8b). Incubate at room temperature for 15 minutes to allow compound-target equilibrium.

  • Reaction Initiation: Add a fluorescently labeled peptide substrate and ATP to initiate the reaction. Causality: Keep the ATP concentration near its Km​ value. Because quinolines are ATP-competitive, artificially high ATP levels will outcompete the inhibitor, yielding false-negative potency data.

  • Detection: After 60 minutes, terminate the reaction and measure the ratio of phosphorylated to unphosphorylated peptide using a microfluidic mobility shift assay.

Protocol III: Antibacterial Evaluation (Broth Microdilution)

Mechanistic Rationale & Causality: For antibacterial applications, quinoline derivatives are evaluated for their ability to disrupt bacterial cell membranes and induce intracellular oxidative damage6[6]. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) because it provides a highly reproducible, quantitative metric of bacteriostatic or bactericidal efficacy.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target bacterial strains (e.g., E. coli, S. aureus, or phytopathogens like Xanthomonas oryzae) on agar plates. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5×108 CFU/mL).

  • Dilution: Perform two-fold serial dilutions of the quinoline compound (e.g., 0.125 to 64 µg/mL) in Mueller-Hinton broth. Causality: Mueller-Hinton broth is strictly required as it is non-selective and lacks inhibitors that might interfere with compound activity, ensuring standardized CLSI compliance 4[4].

  • Inoculation: Add 10 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.

Quantitative Structure-Activity Relationship (SAR) & Efficacy Data

To contextualize the expected potency of novel quinoline derivatives, the following table summarizes the biological evaluation data of recently validated quinoline compounds across different therapeutic targets.

Compound IDPrimary Target / ApplicationCell Line / StrainPotency (IC₅₀ / MIC)Mechanistic ActionRef
Compound A9 hDHODH Inhibition (Anticancer)Rapidly proliferating cellsIC₅₀ = 9.7 nMDirect hDHODH target binding[3]
Compound 6d EGFR-TK Inhibition (Anticancer)A549 (Lung Cancer)IC₅₀ = 0.18 µMATP-competitive kinase inhibition[2]
Compound 8b EGFR-TK Inhibition (Anticancer)A549 (Lung Cancer)IC₅₀ = 0.08 µMATP-competitive kinase inhibition[2]
Compound Qa5 Membrane Disruption (Antibacterial)Xanthomonas oryzae (Xoo)MIC = 3.12 µg/mLMembrane disruption & ROS generation[6]
Compound 5d LptA / Top IV (Antibacterial)Gram (+)/(-) strainsMIC = 0.125–8 µg/mLDual-target LptA & Topoisomerase IV[4]

References

  • Source: MedChemComm (RSC Publishing)
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids Source: ACS Publications URL
  • Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives Source: Benchchem URL
  • Source: PubMed (Molecules)
  • Source: Taylor & Francis (Future Medicinal Chemistry)
  • Application of Quinoline Ring in Structural Modification of Natural Products Source: MDPI URL

Sources

Application

Application Notes and Protocols for the Utilization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride in the Development of Novel Kinase Inhibitors

Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2][3] Its rigid, planar structure and synthetic t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2][3] Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of targeted therapies, particularly kinase inhibitors.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key synthetic intermediate, 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride , in the generation of novel kinase inhibitor libraries. We will delve into the synthetic rationale, provide detailed experimental protocols for the preparation of the core scaffold and its derivatives, and outline methodologies for their biological evaluation. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical and biological principles.

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The quinoline core has emerged as a particularly successful scaffold in this endeavor. Its ability to engage in key interactions within the ATP-binding pocket of various kinases, coupled with the vast chemical space accessible through substitution at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

The 2-arylquinoline-4-carboxamide moiety, in particular, has shown significant promise. The 2-aryl group can be tailored to occupy hydrophobic pockets within the kinase active site, while the carboxamide linkage at the 4-position provides a versatile handle for introducing a wide array of substituents to probe different regions of the ATP-binding site and modulate physicochemical properties.[5] The subject of this guide, 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride , is a reactive intermediate that serves as a powerful tool for the rapid and efficient generation of diverse 2-arylquinoline-4-carboxamide libraries. The 2,5-dimethoxyphenyl substitution offers specific steric and electronic properties that can be exploited in inhibitor design.

Synthesis of the Core Scaffold: 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid

The precursor to our reactive intermediate is the corresponding carboxylic acid. Two classical and robust methods for the synthesis of 2-aryl-quinoline-4-carboxylic acids are the Pfitzinger and Doebner reactions.

The Pfitzinger Reaction: A Reliable Route to 2-Aryl-Quinoline-4-Carboxylic Acids

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7][8][9] This method is particularly well-suited for the synthesis of 2-substituted quinoline-4-carboxylic acids.

Diagram 1: Pfitzinger Reaction Workflow

Pfitzinger_Workflow Isatin Isatin Intermediate Isatinic acid salt Isatin->Intermediate Base-catalyzed ring opening Base Base (e.g., KOH) Acetyl_DMP 1-(2,5-Dimethoxyphenyl)ethan-1-one Product 2-(2,5-Dimethoxyphenyl)quinoline- 4-carboxylic acid Acetyl_DMP->Product Intermediate->Product Condensation & Cyclization

Caption: A simplified workflow of the Pfitzinger reaction.

Protocol 2.1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction

Materials:

  • Isatin

  • 1-(2,5-Dimethoxyphenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 molar equivalents) in a mixture of ethanol and water (e.g., 10:1 v/v).

  • Add isatin (1 molar equivalent) to the basic solution and stir at room temperature for 30 minutes to facilitate the ring-opening to the potassium salt of isatinic acid.

  • Add 1-(2,5-Dimethoxyphenyl)ethan-1-one (1.1 molar equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ketone.

  • Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until a precipitate forms (typically pH 3-4).

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid.

Causality: The strong base is crucial for the initial hydrolysis of the amide bond in isatin. The subsequent condensation and intramolecular cyclization are driven by the formation of a stable aromatic quinoline ring system.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction offers an alternative, one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[10][11][12] This method allows for greater diversity in the quinoline backbone if substituted anilines are used.

Diagram 2: Doebner Reaction Workflow

Doebner_Workflow Aniline Aniline Product 2-(2,5-Dimethoxyphenyl)quinoline- 4-carboxylic acid Aniline->Product Aldehyde 2,5-Dimethoxybenzaldehyde Aldehyde->Product Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Product

Caption: The three components of the Doebner reaction.

Protocol 2.2: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid via the Doebner Reaction

Materials:

  • Aniline

  • 2,5-Dimethoxybenzaldehyde

  • Pyruvic Acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve aniline (1 molar equivalent) and 2,5-dimethoxybenzaldehyde (1 molar equivalent) in ethanol.

  • Slowly add pyruvic acid (1.1 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to afford the desired product.

Causality: The reaction is believed to proceed through the formation of a Schiff base between the aniline and aldehyde, followed by reaction with the enolate of pyruvic acid and subsequent cyclization and dehydration.

Preparation of the Reactive Intermediate: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride

The carboxylic acid is activated to the more reactive acyl chloride to facilitate amide bond formation.

Protocol 3.1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl Chloride

Materials:

  • 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Suspend 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (1 molar equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2-3 molar equivalents) or oxalyl chloride (1.5-2 molar equivalents) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (cessation of gas evolution and formation of a clear solution).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification due to its reactivity.

Causality: Thionyl chloride or oxalyl chloride are excellent chlorinating agents for carboxylic acids. The catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

Generation of a Kinase Inhibitor Library: Amide Coupling Reactions

The highly reactive 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride can be readily coupled with a diverse range of primary and secondary amines to generate a library of 2-arylquinoline-4-carboxamides.

Diagram 3: Library Generation Workflow

Library_Generation Acyl_Chloride 2-(2,5-Dimethoxyphenyl)quinoline- 4-carbonyl chloride Product_Library 2-(2,5-Dimethoxyphenyl)quinoline- 4-carboxamide Library Acyl_Chloride->Product_Library Nucleophilic Acyl Substitution Amine_Library Diverse Amine Library (R1R2NH) Amine_Library->Product_Library Base Base (e.g., Triethylamine)

Caption: General workflow for generating a kinase inhibitor library.

Protocol 4.1: General Procedure for the Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxamides

Materials:

  • Crude 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

  • A diverse library of primary and secondary amines

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Dissolve the desired amine (1.1 molar equivalents) and triethylamine (1.5 molar equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of crude 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (1 molar equivalent) in anhydrous DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxamide derivative.

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base (triethylamine) is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Biological Evaluation: In Vitro Kinase Inhibition Assays

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. In vitro kinase assays are fundamental for determining the potency and selectivity of potential inhibitors.

Primary Screening: Single-Dose Inhibition

A primary screen is typically performed at a single, relatively high concentration (e.g., 1-10 µM) against a panel of kinases to identify initial hits.

Protocol 5.1: General Protocol for a Single-Dose In Vitro Kinase Assay

This protocol is a generalized procedure and should be adapted based on the specific kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).

Materials:

  • Recombinant kinase of interest (e.g., EGFR, VEGFR-2, PIM-1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Kₘ for the specific kinase)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., ³²P-ATP for radiometric assays, specific antibodies for ELISA-based formats, or luminescence reagents)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.

  • Add the test compound (at the desired final concentration) or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the amount of phosphorylated substrate using the appropriate detection method.

  • Calculate the percentage of kinase inhibition for each compound relative to the DMSO control.

Dose-Response Analysis: IC₅₀ Determination

Compounds that show significant inhibition in the primary screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).

Protocol 5.2: IC₅₀ Determination

  • Perform the kinase assay as described in Protocol 5.1, but with a range of concentrations for each test compound (typically a serial dilution, e.g., 10-point, 3-fold dilution series).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Kinome Profiling: Assessing Selectivity

To understand the selectivity profile of promising inhibitors, they should be screened against a broad panel of kinases (kinome profiling). Several commercial services offer this.[13][14][15] This is crucial for identifying potential off-target effects and for understanding the overall therapeutic potential of the compound.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro kinase assays for the synthesized library of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxamides can be used to establish a structure-activity relationship (SAR).

Diagram 4: SAR Analysis Logic

SAR_Logic Library Synthesized Library of 2-(2,5-Dimethoxyphenyl)quinoline- 4-carboxamides Assay_Data In Vitro Kinase Inhibition Data (IC50 values) Library->Assay_Data Biological Evaluation SAR_Analysis Structure-Activity Relationship Analysis Assay_Data->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Design of New Analogs

Caption: The logical flow of an SAR study.

Key Considerations for SAR Analysis:

  • Effect of substituents on the amide nitrogen: Analyze how different alkyl, aryl, and heteroaryl groups attached to the amide nitrogen affect kinase inhibitory activity. Consider factors such as size, electronics (electron-donating vs. electron-withdrawing groups), and the potential for hydrogen bonding.

  • Role of the 2-(2,5-dimethoxyphenyl) group: The methoxy groups at the 2- and 5-positions of the phenyl ring can influence the conformation of the molecule and its interactions with the kinase active site. Compare the activity of these compounds with analogs bearing different substitution patterns on the 2-phenyl ring.

  • Impact on selectivity: Analyze the SAR for different kinases to identify structural features that confer selectivity for a particular target.

Example SAR Table (Hypothetical Data):

Compound IDR Group on AmideEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)PIM-1 IC₅₀ (nM)
GNM-001 -H>10,000>10,000>10,000
GNM-002 -CH₃5,2308,1504,500
GNM-003 -Phenyl2501,500890
GNM-004 -4-Fluorophenyl85980650
GNM-005 -3-Pyridyl1202,300420

From this hypothetical data, one might conclude that an aromatic substituent on the amide nitrogen is beneficial for activity, and that an electron-withdrawing group like fluorine on the phenyl ring enhances potency against EGFR.

Conclusion

2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic routes to its precursor are well-established and robust. Its facile conversion to a diverse library of carboxamides, coupled with systematic biological evaluation, provides a powerful platform for the discovery of potent and selective kinase inhibitors. The methodologies and protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize this chemical entity in their drug discovery programs.

References

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved March 21, 2026, from [Link]

  • Doebner Reaction - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved March 21, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved March 21, 2026, from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved March 21, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
  • Doebner reaction - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Doebner Reaction. (n.d.). Retrieved March 21, 2026, from [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.
  • von Miller, W., & Kinkelin, F. (1886). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 19(1), 525-528.
  • Pfitzinger reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Application of pfitzinger reaction in - JOCPR. (n.d.). Retrieved March 21, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5739-5755.
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). Current Organic Chemistry, 27(10), 834-858.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science, 12(5), 10-32.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure, 1258, 132641.
  • Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. (2015). Chemistry & Biology Interface, 5(2), 128-135.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2019). Molecules, 24(16), 2987.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and improve yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this multi-step synthesis.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific experimental challenges you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low yield in the initial quinoline-4-carboxylic acid synthesis.

Plausible Causes:

  • Inefficient Cyclization: The formation of the quinoline ring system is a critical step. Inadequate reaction conditions, such as improper temperature control or suboptimal catalyst choice, can hinder the cyclization process, leading to the formation of side products and a lower yield of the desired quinoline-4-carboxylic acid.

  • Side Reactions: Competing reactions can significantly reduce the yield. For instance, in the Pfitzinger reaction, which is a common method for synthesizing quinoline-4-carboxylic acids, side reactions can occur if the reaction conditions are not carefully controlled.[1][2]

  • Reagent Quality: The purity of the starting materials, such as isatin and the corresponding ketone, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Solutions & Scientific Rationale:

  • Optimize Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. For many quinoline syntheses, a stepwise increase in temperature or maintaining a specific reflux temperature is necessary to drive the reaction to completion without promoting decomposition.

    • Catalyst Selection: The choice of catalyst can have a significant impact on the yield. For Pfitzinger-type reactions, strong bases like potassium hydroxide are typically used.[1][3] For other methods like the Doebner-von Miller reaction, acid catalysts such as sulfuric acid or hydrochloric acid are employed.[1] Experimenting with different catalysts or catalyst concentrations may be necessary to find the optimal conditions for your specific substrate.

  • Purification of Starting Materials: Ensure the purity of your starting materials. Recrystallization or distillation of the isatin and the ketone can remove impurities that may inhibit the reaction.

  • Consider Alternative Synthetic Routes: If optimizing the current method proves difficult, consider alternative named reactions for quinoline synthesis, such as the Combes or Friedländer synthesis, which may offer better yields for your specific substrate.[4][5]

Problem 2: Difficulty in converting the carboxylic acid to the acyl chloride.

Plausible Causes:

  • Incomplete Reaction: The conversion of a carboxylic acid to an acyl chloride requires a potent chlorinating agent. If the reaction is not allowed to proceed to completion, a mixture of the starting material and the product will be obtained, complicating purification and lowering the yield.

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis back to the carboxylic acid in the presence of moisture.[6][7][8] Exposure to atmospheric moisture during the reaction or workup is a common cause of reduced yield.

  • Degradation of the Product: The newly formed acyl chloride may be unstable under the reaction conditions, especially if elevated temperatures are used for extended periods.

Solutions & Scientific Rationale:

  • Choice of Chlorinating Agent:

    • Thionyl Chloride (SOCl₂): This is a common and effective reagent for this transformation.[9][10][11] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[12]

    • Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another excellent choice, particularly for sensitive substrates, as the reaction can often be run at lower temperatures.[13]

    • Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃): These reagents are also effective but can sometimes lead to the formation of phosphorus-containing byproducts that can be difficult to remove.[9]

  • Strict Anhydrous Conditions:

    • Dry Glassware and Solvents: Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and use anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to ensure it has gone to completion before proceeding with the workup.

  • Workup Procedure: Quench the reaction carefully, for example, by adding it to ice-cold water or a saturated sodium bicarbonate solution, to neutralize any remaining chlorinating agent and facilitate the separation of the product.

Problem 3: Product purification challenges and low isolated yield.

Plausible Causes:

  • Formation of Persistent Impurities: Side reactions during either the quinoline synthesis or the acyl chloride formation can lead to impurities that are difficult to separate from the desired product.

  • Product Decomposition during Purification: The acyl chloride is a reactive species and may decompose during purification, especially if techniques like column chromatography on silica gel are used without precautions.

  • Loss of Product during Workup: The product may be partially soluble in the aqueous phase during extraction, or volatile, leading to losses during solvent removal.

Solutions & Scientific Rationale:

  • Recrystallization: If the acyl chloride is a solid, recrystallization from an appropriate anhydrous solvent is often the most effective method for purification.

  • Distillation: For liquid acyl chlorides, distillation under reduced pressure can be an effective purification technique. This minimizes thermal decomposition by lowering the boiling point.

  • Chromatography Considerations:

    • If column chromatography is necessary, consider using a less acidic stationary phase, such as neutral alumina, to minimize product degradation.

    • Alternatively, the crude product can sometimes be used directly in the next step without rigorous purification, provided the impurities do not interfere with the subsequent reaction. This can help to maximize the overall yield.

  • Efficient Extraction: During the workup, ensure thorough extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing the 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid precursor?

The Pfitzinger reaction is a widely used and effective method for synthesizing quinoline-4-carboxylic acids.[1][3] This reaction involves the condensation of isatin with a carbonyl compound in the presence of a strong base. For the synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, the corresponding α-methylene ketone, 1-(2,5-dimethoxyphenyl)ethan-1-one, would be reacted with isatin. Modifications to the Pfitzinger reaction, such as using microwave irradiation, have been shown to improve yields and reduce reaction times.[14]

Q2: Which chlorinating agent is recommended for converting the carboxylic acid to the acyl chloride?

Thionyl chloride (SOCl₂) is a highly effective and commonly used reagent for this conversion.[9][10][11] Its primary advantage is that the byproducts are gaseous (SO₂ and HCl), which helps to drive the reaction to completion and simplifies purification.[12] For substrates that are sensitive to the acidic conditions generated by HCl, the addition of a non-nucleophilic base like pyridine can be beneficial to neutralize the acid.

Q3: How can I confirm the formation of the acyl chloride?

The formation of the acyl chloride can be confirmed using several spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically around 1750-1810 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the carboxylic acid will disappear. In ¹³C NMR, the carbonyl carbon of the acyl chloride will typically appear at a slightly different chemical shift compared to the carboxylic acid.

Q4: My acyl chloride product appears to be unstable. How can I improve its stability for storage?

Acyl chlorides are inherently reactive and not ideal for long-term storage.[6][7] It is generally best to use them immediately after preparation. If short-term storage is necessary, it should be done under strictly anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere, and at a low temperature. Storing the precursor carboxylic acid, which is much more stable, and converting it to the acyl chloride as needed is the recommended practice.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1.0 eq) and 1-(2,5-dimethoxyphenyl)ethan-1-one (1.1 eq) in ethanol.

  • Slowly add a solution of potassium hydroxide (3.0 eq) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid.

Protocol 2: Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) and a catalytic amount of DMF (1-2 drops).

  • Equip the flask with a reflux condenser fitted with a drying tube or gas outlet to a trap.

  • Gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from an anhydrous solvent or by vacuum distillation.

Data Summary

Reagent/ConditionRecommendation for Quinoline SynthesisRecommendation for Acyl Chloride Synthesis
Key Reagents Isatin, 1-(2,5-dimethoxyphenyl)ethan-1-one, KOH2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, SOCl₂
Solvent EthanolAnhydrous, non-protic (e.g., neat SOCl₂, CH₂Cl₂)
Temperature RefluxReflux
Atmosphere AmbientInert (N₂ or Ar)
Key Byproducts WaterSO₂(g), HCl(g)

Visualizations

Synthesis_Workflow cluster_0 Part 1: Quinoline Synthesis (Pfitzinger) cluster_1 Part 2: Acyl Chloride Formation Isatin Isatin Carboxylic_Acid 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid Isatin->Carboxylic_Acid Ketone 1-(2,5-Dimethoxyphenyl)ethan-1-one Ketone->Carboxylic_Acid Base KOH / Ethanol Base->Carboxylic_Acid Reflux Acyl_Chloride 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Reflux, Anhydrous Chlorinating_Agent SOCl₂ (excess) Chlorinating_Agent->Acyl_Chloride

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Inefficient_Cyclization Inefficient Cyclization Low_Yield->Inefficient_Cyclization Side_Reactions Side Reactions Low_Yield->Side_Reactions Hydrolysis Hydrolysis of Acyl Chloride Low_Yield->Hydrolysis Optimize_Conditions Optimize Temp/Catalyst Inefficient_Cyclization->Optimize_Conditions Address Purify_Reagents Purify Starting Materials Side_Reactions->Purify_Reagents Address Anhydrous_Technique Strict Anhydrous Conditions Hydrolysis->Anhydrous_Technique Address

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Optimization

Technical Support Center: Troubleshooting the Crystallization of Quinoline Compounds

Introduction Welcome to the Technical Support Center for the crystallization of quinoline derivatives. Quinoline and its analogues are a cornerstone in medicinal chemistry and materials science, forming the backbone of n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the crystallization of quinoline derivatives. Quinoline and its analogues are a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents and functional materials.[1][2][3] The successful isolation and purification of these compounds are critically dependent on effective crystallization, a process that is often as much an art as it is a science. The purity, polymorphic form, and crystal habit of an active pharmaceutical ingredient (API) are critical parameters that influence its stability, solubility, and bioavailability.[4][5]

This guide is designed for researchers, chemists, and drug development professionals. It addresses common challenges encountered during the crystallization of quinoline compounds in a direct question-and-answer format. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general framework for troubleshooting. The following workflow outlines a logical progression when your initial crystallization attempt is unsuccessful.

G start Crude Quinoline Compound attempt Initial Crystallization Attempt (e.g., Slow Cooling) start->attempt decision1 Precipitate Formed? attempt->decision1 crystals Crystalline Solid decision1->crystals Yes oil Compound 'Oiled Out' decision1->oil No, Oil nothing No Precipitation (Solution Clear) decision1->nothing No, Clear filter Filter, Wash & Dry crystals->filter analyze Analyze Purity & Characterize (XRPD, DSC, etc.) filter->analyze ts_oil Troubleshoot Oiling oil->ts_oil ts_nothing Induce Crystallization nothing->ts_nothing reheat Re-heat & Add More Solvent ts_oil->reheat scratch Scratch Flask / Add Seed Crystal ts_nothing->scratch slow_cool Cool Very Slowly reheat->slow_cool change_solvent Change Solvent System slow_cool->change_solvent concentrate Evaporate Some Solvent scratch->concentrate antisolvent Try Anti-Solvent Addition concentrate->antisolvent G cluster_0 Sealed Outer Vial cluster_1 Inner Vial solution Solution of Quinoline in 'Good' Solvent antisolvent Volatile 'Anti-Solvent' vapor Anti-Solvent Vapor Diffusion vapor->solution Slowly reduces solubility

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Troubleshooting

Technical Support Center: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Welcome to the technical support hub for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common impuritie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common impurities encountered during the synthesis and handling of this reactive intermediate. Our goal is to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.

The purity of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is paramount for its successful use in subsequent synthetic steps. As a highly reactive acyl chloride, it is susceptible to degradation and can be contaminated by byproducts from its parent synthesis. This guide provides a structured approach to identifying and resolving these purity issues.

The synthesis is typically a two-stage process, and impurities can arise from either stage. Understanding this workflow is key to effective troubleshooting.

G Figure 1. General two-stage synthetic workflow. cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Acyl Chloride Formation SMs Starting Materials (e.g., Isatin + Ketone) Reaction1 Pfitzinger or Doebner Reaction SMs->Reaction1 Acid 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid Reaction1->Acid Acid2 Carboxylic Acid Precursor Acid->Acid2 Purification Step Reaction2 Chlorination (e.g., with SOCl₂) Acid2->Reaction2 Product Target: Acyl Chloride Reaction2->Product

Caption: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in my final 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride product?

A: The most prevalent impurity is the starting material itself, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid. Acyl chlorides are highly susceptible to hydrolysis, reacting readily with even trace amounts of water from the atmosphere or solvents to revert to the parent carboxylic acid.[1][2] This reaction is often the primary cause of purity issues post-synthesis.

Q2: My final product has a persistent yellow or brown color. What is the likely cause?

A: A persistent color is typically due to high-molecular-weight byproducts or tars formed during the initial quinoline synthesis (Stage 1).[3][4] Reactions like the Pfitzinger or Doebner-von Miller synthesis, while effective, are prone to acid- or base-catalyzed polymerization and self-condensation of reactants if conditions are not carefully controlled.[3][5] These colored impurities are often carried over into the final product if the intermediate carboxylic acid is not rigorously purified.

Q3: How should I properly store the purified 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride?

A: Due to its high reactivity with water, the product must be stored under strictly anhydrous and inert conditions.[6] We recommend storing it in a sealed container with a tight-fitting cap (e.g., with a PTFE liner), under an inert atmosphere (nitrogen or argon), and inside a desiccator containing a strong desiccant like phosphorus pentoxide.

Q4: Can I use reagents other than thionyl chloride (SOCl₂) for the chlorination step?

A: Yes, other chlorinating agents like oxalyl chloride or phosphorus pentachloride (PCl₅) can be used.[7][8] Oxalyl chloride is often considered a milder and more selective reagent, though it is more expensive.[7] Thionyl chloride is widely used because its byproducts (SO₂ and HCl) are gaseous, which simplifies product workup.[6][9] However, each reagent has its own set of potential side reactions and workup requirements.

Troubleshooting Guide: From Diagnosis to Resolution

This section provides a systematic approach to diagnosing and resolving specific impurity problems. The following diagram illustrates the logical flow for troubleshooting.

G Figure 2. Troubleshooting workflow for impurity resolution. start Impurity Detected in Final Product? char Characterize Impurity (NMR, IR, LC-MS) start->char Yes is_acid Is it the Carboxylic Acid? char->is_acid is_color Are there Tars or Color Impurities? is_acid->is_color No solve_acid Cause: Hydrolysis or Incomplete Reaction Solution: See Protocol 1 is_acid->solve_acid Yes is_isomer Are there Isomeric Byproducts? is_color->is_isomer No solve_color Cause: Stage 1 Side Reactions Solution: See Protocol 2 is_color->solve_color Yes solve_isomer Cause: Stage 1 Regiochemistry Solution: See Protocol 3 is_isomer->solve_isomer Yes end Pure Product solve_acid->end solve_color->end solve_isomer->end

Caption: Troubleshooting workflow for impurity resolution.

Problem 1: Presence of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid in the Final Product
  • Symptoms:

    • ¹H NMR: A broad singlet appears far downfield (>10 ppm), characteristic of a carboxylic acid proton.

    • IR Spectroscopy: A broad absorption band is observed in the 2500-3300 cm⁻¹ region (O-H stretch) and the C=O stretch may be shifted or broadened compared to a pure acyl chloride.

    • TLC: A baseline spot is visible in non-polar solvent systems that does not move from the origin.

  • Probable Causes:

    • Hydrolysis: The acyl chloride has been exposed to moisture during the reaction workup, purification, or storage. Acyl chlorides are highly electrophilic and react rapidly with water.[1][2][10]

    • Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride was not driven to completion. This can be due to insufficient reagent (SOCl₂), low reaction temperature, or short reaction time.[6]

  • Proposed Solutions & Protocols:

    A. For Incomplete Reactions: The most direct approach is to re-treat the impure product with the chlorinating agent to consume the remaining carboxylic acid.

    Protocol 1: Remediation of Incompletely Reacted or Partially Hydrolyzed Product

    • Preparation: Ensure all glassware is oven-dried (120 °C overnight) and cooled under a stream of dry nitrogen or argon.

    • Reaction Setup: Place the impure acyl chloride (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Reagent Addition: Under an inert atmosphere, add anhydrous toluene or dichloromethane (DCM) as a solvent, followed by thionyl chloride (SOCl₂, 2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6][7]

    • Reaction: Heat the mixture to reflux (typically 80 °C for toluene) and monitor the reaction by taking small aliquots. Quench the aliquot with anhydrous methanol and analyze via LC-MS to check for the disappearance of the starting carboxylic acid methyl ester.

    • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to use a vacuum trap containing a base (e.g., NaOH pellets) to neutralize the corrosive HCl and SO₂ gases.[9]

    • Final Product: The resulting solid or oil is the purified acyl chloride. Confirm purity by NMR and IR, ensuring the absence of the characteristic carboxylic acid signals. Store immediately under inert, anhydrous conditions.

    B. To Prevent Hydrolysis During Workup:

    • Always use anhydrous solvents (e.g., freshly distilled from a drying agent or from a solvent purification system).

    • Perform all transfers and manipulations under an inert atmosphere (N₂ or Ar).

    • Avoid aqueous workups. If a wash is necessary, use a saturated solution of sodium chloride in an organic solvent if applicable, followed by drying with a robust drying agent like MgSO₄ or Na₂SO₄.

Problem 2: Tar-like Residues, Poor Yield, and Persistent Color
  • Symptoms:

    • The crude carboxylic acid (Stage 1 product) is a dark, sticky solid that is difficult to handle.

    • The final acyl chloride product is off-color (yellow, brown, or black) even after removal of the solvent.

    • Overall yield is significantly lower than expected.

  • Probable Cause: This issue almost certainly originates from the Pfitzinger or Doebner-von Miller synthesis of the quinoline core. These reactions can produce polymeric tars and other colored byproducts, especially if the reaction temperature is too high or reactants are mixed too quickly.[3][4][5]

  • Proposed Solution: The key is not to try and purify the final, impure acyl chloride, but to rigorously purify the intermediate carboxylic acid before the chlorination step.

    Protocol 2: Purification of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid via Recrystallization

    • Solvent Selection: Identify a suitable solvent system for recrystallization. A mixed solvent system is often required. See the table below for suggestions.

    • Dissolution: In an Erlenmeyer flask, dissolve the crude carboxylic acid in the minimum amount of a hot "good" solvent (e.g., ethanol, acetic acid).

    • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

    • Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. This step is critical for removing particulate matter.

    • Crystallization: Add a "poor" solvent (e.g., water, hexanes) dropwise to the hot filtrate until the solution becomes slightly cloudy (the cloud point). Re-heat gently to get a clear solution again.

    • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

    • Verification: Confirm the purity of the carboxylic acid by melting point and NMR before proceeding to the chlorination step.

Solvent System (Good : Poor)Expected PurityNotes
Ethanol : WaterGood to ExcellentA common and effective system. Ethanol provides good solubility at high temperatures.
Acetic Acid : WaterExcellentAcetic acid is a very good solvent for carboxylic acids; however, it must be thoroughly removed before the next step.
Dioxane : WaterGoodDioxane is a good solvent, but care must be taken due to its peroxide-forming nature.
DMF : WaterGoodUse if other solvents fail. DMF has a high boiling point and can be difficult to remove completely.
Table 1: Recommended recrystallization solvents for the carboxylic acid intermediate.
Problem 3: Presence of Unexpected Isomeric Impurities
  • Symptoms:

    • ¹H NMR: Complex multiplets or extra singlets in the aromatic or methoxy regions that cannot be attributed to the starting materials or the product.

    • LC-MS: Multiple peaks with the same mass-to-charge ratio as the desired product.

  • Probable Cause: Formation of regioisomers during the quinoline synthesis. The Doebner-von Miller reaction, in particular, can sometimes yield isomers depending on the precise mechanism and reaction conditions (e.g., 1,2-addition vs. 1,4-addition of the aniline).[11]

  • Proposed Solution: Similar to the problem of colored impurities, the most effective strategy is to purify the intermediate carboxylic acid. Isomers can often be separated by column chromatography if recrystallization is ineffective.

    Protocol 3: Purification of Carboxylic Acid Isomers via Column Chromatography

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase, is a good starting point. The added acid helps to keep the carboxylic acid protonated and prevents streaking on the column.

    • Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

    • Elution: Run the column, collecting fractions and monitoring by TLC.

    • Analysis: Combine the pure fractions, remove the solvent under reduced pressure, and confirm the structure of the desired isomer by NMR and/or X-ray crystallography if possible.

The following diagram illustrates the primary pathways for impurity formation, highlighting the critical control points.

G Figure 3. Key impurity formation pathways. cluster_0 Stage 1 cluster_1 Stage 2 S1 Pfitzinger/Doebner Reaction Acid Carboxylic Acid Intermediate S1->Acid Impurity_Tars Tars / Colored Byproducts S1->Impurity_Tars Side Reaction Impurity_Isomers Regioisomers S1->Impurity_Isomers Alternative Cyclization S2 Chlorination (SOCl₂) Acid->S2 Product Final Acyl Chloride S2->Product Impurity_Acid Unreacted Carboxylic Acid S2->Impurity_Acid Incomplete Reaction Impurity_Hydrolysis Hydrolysis Product (Carboxylic Acid) Product->Impurity_Hydrolysis Exposure to H₂O

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Technical Support Center: Analytical Method Validation for Quinoline Derivatives

Welcome to the technical support center for the analytical method validation of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experienc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method validation of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of method validation for this important class of heterocyclic compounds. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2] The accurate and reliable quantification of these compounds is paramount for drug discovery, quality control, and ensuring patient safety.[1]

This resource is structured to provide both quick-reference answers through our Frequently Asked Questions (FAQs) and detailed, step-by-step guidance in our Troubleshooting Guides. We will delve into the "why" behind experimental choices, grounding our recommendations in established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analytical method validation of quinoline derivatives.

Q1: What are the primary regulatory guidelines I should follow for analytical method validation?

A1: The primary guidelines are issued by the International Council for Harmonisation (ICH), specifically the ICH Q2(R2) guideline on the Validation of Analytical Procedures .[3][4] This guideline is the global standard and is harmonized with the requirements of major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5] The United States Pharmacopeia (USP) also provides relevant chapters, such as <1225> for Validation of Compendial Procedures.[5] These documents outline the necessary validation characteristics to be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Q2: Why do I see peak tailing with my quinoline derivative when using a standard C18 column?

A2: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like quinolines. The basic nitrogen atom in the quinoline ring system can interact with residual silanol groups on the silica-based stationary phase of the column. This secondary interaction, in addition to the primary reversed-phase interaction, can lead to poor peak shape. To mitigate this, consider using a column with a different stationary phase, such as a naphthylpropyl column, which has shown success in separating quinoline derivatives.[7] Alternatively, you can try adjusting the mobile phase pH to be at least two units away from the pKa of your analyte to ensure it is in a single ionic form.[8] Using a high-purity, end-capped C18 column or adding a competitive amine to the mobile phase (e.g., triethylamine) can also help to mask the active silanol sites.

Q3: How do I develop a stability-indicating method for my quinoline derivative?

A3: A stability-indicating method is crucial for demonstrating that your analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products.[9][10] The development process involves subjecting the drug substance to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[9][11] The goal is to generate potential degradation products and then develop a chromatographic method that can separate the parent drug from all these degradants.[9][10][11] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a powerful tool for this, as it allows for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

Q4: What are the acceptance criteria for validation parameters like accuracy and precision?

A4: The acceptance criteria can vary depending on the stage of drug development and the intended purpose of the method. However, for a drug substance, the FDA generally considers a relative standard deviation (RSD) of ≤1% for precision (repeatability and intermediate precision) to be acceptable.[6] For accuracy, the recovery should typically be within 98.0% to 102.0% of the true value.[1] For minor components or impurities, the acceptance criteria may be wider, for instance, an RSD of up to 5% or even 10% at the limit of quantitation.[6]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the analysis of quinoline derivatives using High-Performance Liquid Chromatography (HPLC), a widely used technique for their quantification.[1]

HPLC Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, but it is not without its challenges. Below are common problems and their systematic solutions.

Symptom Probable Cause(s) Suggested Solution(s)
Peak Tailing 1. Secondary Interactions: The basic nitrogen on the quinoline ring interacts with acidic silanol groups on the column packing. 2. Column Overload: Injecting too much sample.[12] 3. Column Degradation: Loss of stationary phase or voids in the column bed.1. Optimize Mobile Phase: Adjust the pH to suppress the ionization of the analyte or silanol groups. Add a competing base like triethylamine to the mobile phase. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Use a Different Column: Consider an end-capped column or a different stationary phase (e.g., phenyl-hexyl). 4. Replace the Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.[13]
Peak Fronting 1. Sample Solvent Stronger than Mobile Phase: The solvent in which the sample is dissolved has a higher elution strength than the mobile phase.[12] 2. Column Overload: Can also manifest as fronting in some cases.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent. 2. Reduce Injection Volume/Concentration: As with tailing, this can often resolve the issue.
Split Peaks 1. Partially Blocked Column Frit: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column.[12] 2. Void in the Column Packing: A channel has formed in the stationary phase.[12] 3. Injector Issue: A problem with the autosampler needle or injection valve.[12]1. Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. 2. Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with a compatible solvent. 3. Inspect and Clean the Injector: Follow the manufacturer's instructions for injector maintenance.[12]
Symptom Probable Cause(s) Suggested Solution(s)
Gradual Shift in Retention Time 1. Column Aging: The stationary phase is slowly degrading over time.[12] 2. Mobile Phase Composition Change: Evaporation of the more volatile component of the mobile phase.1. Use a Guard Column: This will help protect the analytical column from strongly retained compounds. 2. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep the reservoir covered.[12]
Sudden Shift in Retention Time 1. Change in Mobile Phase Composition: An error was made in preparing the mobile phase. 2. Flow Rate Fluctuation: A problem with the pump, such as a leak or air bubbles.[14][15] 3. Temperature Fluctuation: The column temperature is not stable.[12]1. Verify Mobile Phase Preparation: Double-check the composition and pH of the mobile phase. 2. Degas Mobile Phase and Purge Pump: Ensure the mobile phase is properly degassed and purge the pump to remove any air bubbles.[14] 3. Use a Column Oven: Maintain a constant and controlled column temperature.[8]
Symptom Probable Cause(s) Suggested Solution(s)
High Backpressure 1. Blockage in the System: Clogged tubing, fittings, or column frit.[14] 2. Buffer Precipitation: The buffer in the mobile phase has precipitated out of solution.[13]1. Systematic Isolation of Blockage: Disconnect components one by one, starting from the detector and working backward, to identify the source of the high pressure.[13] 2. Flush the System: Flush the column with a strong solvent (compatible with the stationary phase) to remove contaminants.[15] If buffer precipitation is suspected, flush with water first.[13][14]
Low Backpressure 1. Leak in the System: A loose fitting or a worn pump seal.[13][14] 2. Low Flow Rate: The pump is not delivering the set flow rate.1. Check for Leaks: Systematically inspect all fittings for any signs of leakage.[13][14] 2. Verify Flow Rate: Check and adjust the pump flow rate.[13]
Pressure Fluctuations 1. Air Bubbles in the Pump: Insufficiently degassed mobile phase.[14] 2. Faulty Check Valves: The pump's check valves are not functioning correctly.[14]1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[12] 2. Clean or Replace Check Valves: Follow the manufacturer's procedure for cleaning or replacing the check valves.[14]

Part 3: Experimental Protocols & Workflows

Protocol 1: General HPLC Method Validation for a Quinoline Derivative

This protocol outlines the key steps for validating an HPLC method for the quantification of a quinoline derivative, in accordance with ICH Q2(R2) guidelines.[4]

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a standard solution of the quinoline derivative.

    • Inject the standard solution five or six times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, and tailing factor.

  • Acceptance Criteria:

    • RSD of peak area < 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2. Specificity:

  • Objective: To demonstrate that the method can accurately measure the analyte in the presence of other components (e.g., impurities, degradants, matrix components).[1]

  • Procedure:

    • Perform forced degradation studies (acid, base, oxidation, heat, light).

    • Inject solutions of the placebo, the analyte, and the stressed samples.

    • Assess for any interference at the retention time of the analyte.

    • Perform peak purity analysis using a PDA detector.

  • Acceptance Criteria: No significant interference from placebo or degradants at the analyte's retention time. The peak purity angle should be less than the peak purity threshold.

3. Linearity:

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[5]

  • Procedure:

    • Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[1]

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.[5]

  • Procedure:

    • Perform the analysis on a sample of known concentration (e.g., a certified reference material) or by spiking a placebo with a known amount of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

  • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.[1]

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD ≤ 1.0% for the drug substance.[6]

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Procedure:

    • Introduce small variations to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze the sample under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Workflow Diagrams

Analytical_Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Reporting Reporting Phase Plan Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A high-level workflow for analytical method validation.

HPLC_Troubleshooting_Logic cluster_Pressure Pressure Issues cluster_PeakShape Peak Shape Issues cluster_Retention Retention Time Issues Start Chromatographic Issue Observed Pressure Pressure Fluctuation? Start->Pressure PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention CheckLeaks Check for Leaks Pressure->CheckLeaks Low/High DegasPurge Degas Mobile Phase / Purge Pump Pressure->DegasPurge Fluctuating OptimizeMP Optimize Mobile Phase (pH, Additives) PeakShape->OptimizeMP Tailing CheckOverload Check for Column Overload PeakShape->CheckOverload Fronting/Split CheckMP Verify Mobile Phase Prep & Stability Retention->CheckMP Gradual CheckTempFlow Check Temp & Flow Rate Retention->CheckTempFlow Sudden

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria: Journal of Liquid Chromatography & Related Technologies: Vol 41, No 8. (n.d.). Taylor & Francis. Retrieved March 20, 2026, from [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (n.d.). AELAB. Retrieved March 20, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 8). Lab Manager. Retrieved March 20, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7). IntuitionLabs. Retrieved March 20, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved March 20, 2026, from [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23). Agilent. Retrieved March 20, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH. Retrieved March 20, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved March 20, 2026, from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22). Persee. Retrieved March 20, 2026, from [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28). Labcompare. Retrieved March 20, 2026, from [Link]

  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC. (n.d.). NCBI. Retrieved March 20, 2026, from [Link]

  • Challenges in Developing Analytical Procedures with the New ICH Q14 Guideline. (2025, August 15). American Pharmaceutical Review. Retrieved March 20, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26). NCBI. Retrieved March 20, 2026, from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC. (2025, March 10). NCBI. Retrieved March 20, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, March 16). LCGC International. Retrieved March 20, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. Retrieved March 20, 2026, from [Link]

  • Challenges in Analytical Method Development | PDF - Scribd. (2012, January 1). Scribd. Retrieved March 20, 2026, from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). SciSpace. Retrieved March 20, 2026, from [Link]

  • Challenges in Analytical Method Development and Validation - BioPharm International. (2025, November 30). BioPharm International. Retrieved March 20, 2026, from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Open Medicinal Chemistry Journal. Retrieved March 20, 2026, from [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' | Journal of Drug Delivery and Therapeutics. (2018, December 21). Journal of Drug Delivery and Therapeutics. Retrieved March 20, 2026, from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. (2022, July 23). MDPI. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride Reactivity

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, sluggish kinetics, or complete reaction failure when attempting to utilize 2-(2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, sluggish kinetics, or complete reaction failure when attempting to utilize 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride in acylation or coupling workflows.

Due to the unique stereoelectronic environment of the quinoline core, this specific acid chloride presents dual challenges: extreme sensitivity to hydrolytic degradation and severe steric shielding. This guide synthesizes field-proven causality, mechanistic insights, and self-validating protocols to help you overcome these barriers.

Diagnostic Decision Workflow

Before altering your chemical equivalents or heating your reaction, it is critical to identify whether your low reactivity is caused by reagent degradation (hydrolysis) or kinetic barriers (steric hindrance) .

Diagnostic Start Low Reactivity Detected Q1 Is the reagent exposed to moisture? Start->Q1 Hydrolysis Hydrolysis to Carboxylic Acid Q1->Hydrolysis Yes Q2 Are amines/alcohols sterically hindered? Q1->Q2 No Solution1 Use strictly anhydrous conditions & fresh reagent Hydrolysis->Solution1 Sterics Peri-interactions & C2-aryl shielding Q2->Sterics Yes Solution2 Add DMAP catalyst or switch to HATU coupling Sterics->Solution2

Diagnostic workflow for identifying the root cause of low reactivity.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: I added my primary amine to the acid chloride with triethylamine, but no product formed. What happened? A1: The most common cause of "low reactivity" in acid chlorides is that the reagent is no longer an acid chloride. 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is highly hygroscopic. Even trace moisture in your solvent or atmosphere will cause rapid hydrolysis back to the unreactive carboxylic acid. Causality: Triethylamine (TEA) is not a strong enough coupling agent to activate a carboxylic acid; it only acts as an acid scavenger. If your acid chloride has hydrolyzed, TEA will simply deprotonate the resulting acid, forming an inert carboxylate salt.

Q2: I confirmed my acid chloride is intact and my solvents are anhydrous, but the reaction takes days. Why? A2: You are encountering severe steric hindrance. The C4 carbonyl carbon of the quinoline ring is sterically shielded by the peri-proton at the C5 position. Furthermore, the bulky 2,5-dimethoxyphenyl group at the C2 position restricts the overall conformational flexibility of the molecule. Standard coupling of quinoline-4-carbonyl chlorides with amines using only a base like DIPEA can require extended reaction times (often hours to days) due to this hindered nucleophilic approach trajectory[1].

Q3: How can I overcome this steric hindrance without using harsh heating that might degrade my product? A3: You must alter the reaction mechanism by introducing a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) . Causality: Unlike your target amine,2 to form an N-acylpyridinium salt[2]. The electron-donating dimethylamino group stabilizes this intermediate through resonance, making it a significantly more potent acylating agent than the original acid chloride, effectively bypassing the steric barrier[2].

DMAP_Cycle A Acid Chloride + DMAP B N-Acylpyridinium Intermediate A->B Fast Attack C Nucleophilic Attack (Amine/Alcohol) B->C Enhanced Electrophilicity D Product Formation + DMAP Regeneration C->D Acyl Transfer D->A Catalyst Turnover

DMAP catalytic cycle showing the formation of the highly reactive N-acylpyridinium intermediate.

Q4: My acid chloride keeps hydrolyzing during storage. Can I bypass it entirely? A4: Yes. If isolation of the acid chloride is a bottleneck, you should start directly from the precursor, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, and use a specialized uronium coupling reagent like HATU .3 directly to amines[3].

Quantitative Performance Data

The following table summarizes expected kinetic profiles and yields based on the activation strategy chosen for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl derivatives.

Activation StrategyReagents / CatalystSolventAvg. Time to CompletionTypical YieldPrimary Issue Addressed
Uncatalyzed (Baseline) DIPEA (2.0 eq)DCM> 24 h< 30%None (Fails due to steric shielding)
Nucleophilic Catalysis DMAP (0.1 eq) + DIPEADCM2 - 4 h85 - 90%Overcomes C4-peri steric hindrance
In Situ Generation Oxalyl Chloride + DMF (cat)THF3 - 5 h75 - 80%Prevents storage-based hydrolysis
Direct Uronium Coupling HATU (1.2 eq) + DIPEADMF1 - 2 h> 90%Bypasses acid chloride instability

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing specific visual and analytical checkpoints.

Protocol A: DMAP-Catalyzed Acylation (For Isolated Acid Chlorides)

Use this protocol if you have verified the structural integrity of your acid chloride but are experiencing slow kinetics.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Validation Checkpoint: The solution must be completely clear. Any persistent cloudiness or insoluble white precipitate indicates that the reagent has hydrolyzed to the carboxylic acid. If cloudy, abort and switch to Protocol B.

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution at 0 °C.

    • Causality: The low temperature prevents unwanted side reactions (like ketene formation or dimerization) during the highly exothermic formation of the N-acylpyridinium intermediate.

  • Nucleophile & Base Addition: Slowly add your target amine (1.2 eq) followed immediately by DIPEA (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the reaction, preventing your target amine from protonating and losing its nucleophilicity.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). You may observe a transient, highly polar spot near the baseline—this is the N-acylpyridinium salt. Complete consumption of the acid chloride (high Rf) should occur within 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Direct HATU Coupling (Bypassing the Acid Chloride)

Use this protocol if your acid chloride has hydrolyzed, or to avoid moisture-sensitivity issues entirely.

  • Activation: Dissolve 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Validation Checkpoint: Stir for 15 minutes at room temperature. The solution should undergo a distinct color change (typically turning yellow or light orange). This visual cue confirms the successful formation of the highly reactive active ester (O-7-azabenzotriazol-1-yl ester).

  • Coupling: Add the target amine (1.1 eq) to the activated mixture.

  • Monitoring & Workup: Stir for 1-2 hours.

    • Validation Checkpoint: Analyze via LC-MS. The mass of the starting carboxylic acid ( [M+H]+ ) should completely disappear, replaced by the product mass.

  • Purification: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by standard column chromatography.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents. US11186582B2 - Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors.
  • ACS Publications. Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)

Sources

Reference Data & Comparative Studies

Comparative

The Evolving Landscape of Quinoline-Based Anticancer Agents: A Comparative Efficacy Guide

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[1][2] Its inherent ability to intercala...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[1][2] Its inherent ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, and modulate various signaling pathways has led to the development of a diverse arsenal of quinoline-based compounds with potent antitumor activities.[3][4] This guide provides a comprehensive comparison of the efficacy of different classes of quinoline-based anticancer agents, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Mechanisms of Action: A Multifaceted Assault on Cancer

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a key advantage in overcoming the notorious adaptability of cancer cells and the development of drug resistance.[1][2] The primary mechanisms of action are summarized below.

DNA Intercalation and Topoisomerase Inhibition

A foundational mechanism for many quinoline-based agents is their ability to intercalate into the DNA double helix, disrupting replication and transcription.[1][3] This is often coupled with the inhibition of topoisomerase enzymes (I and II), which are crucial for resolving DNA supercoiling during these processes.[3][4] By stabilizing the topoisomerase-DNA cleavage complex, these agents lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis. Prominent examples of quinoline analogues that function through this mechanism include doxorubicin and mitoxantrone.[3][5]

Kinase Inhibition: Targeting Aberrant Signaling

Cancer is often driven by dysregulated kinase signaling pathways that promote uncontrolled cell growth and survival. Several quinoline derivatives have been specifically designed to inhibit key kinases.

  • Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers and plays a role in cell cycle progression and apoptosis resistance.[3] Certain quinoline-2-carboxamides and 2-styrylquinolines have demonstrated potent Pim-1 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells.[3]

  • Activin Receptor-Like Kinase-2 (ALK2): Mutations in ALK2 are implicated in certain cancers. 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines have emerged as potent and selective ALK2 inhibitors.[3]

  • Other Kinases: The quinoline scaffold has been successfully employed to target a range of other kinases, including vascular endothelial growth factor receptors (VEGFRs), c-Src kinase, and epidermal growth factor receptor (EGFR).[3]

Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy.[3] Certain indole-quinoline hybrid derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[3]

Induction of Apoptosis and Cell Cycle Arrest

Regardless of the primary target, the ultimate goal of most anticancer agents is to induce programmed cell death (apoptosis) and halt the relentless proliferation of cancer cells. Quinoline derivatives achieve this through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of cell cycle regulators like E2F1.[1][6]

Comparative Efficacy of Quinoline Derivatives: A Data-Driven Analysis

The anticancer efficacy of quinoline derivatives is highly dependent on their substitution patterns. The following tables summarize the in vitro cytotoxic activity of various classes of quinoline-based compounds against different cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: Efficacy of Substituted Quinoline Derivatives
Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference
N-alkylated, 2-oxoquinolines Compounds 16-21HEp-2 (Larynx)49.01–77.67% inhibition[1]
2,4-Disubstituted quinolines Not specifiedVariousGrowth inhibition[1]
4-Amino, 7-substituted-quinolines Compounds 37-40MCF-7 (Breast)Improved vs. doxorubicin[1]
4,7-Disubstituted quinolines Compound 36SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314–4.65 µg/cm³[1]
C-2 Substituted quinolines Compound 55HL-60 (Leukemia), U937 (Lymphoma)19.88, 43.95 µg/ml[1]
Quinoline-2-carboxamides Compounds 3-5PC-3 (Prostate)1.29–2.81[3]
Indole-quinoline hybrids Compounds 1, 2K562 (Leukemia)5–11[3]
2,4,6-Trisubstituted quinolines Compound 65Lung, Colon, Liver, Stomach0.03–1.24[7]
Indole-based quinolines Compound 68HL-60, K-562, MOLT-4, RPMI-82260.09–0.42[7]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The data clearly indicates that the substitution pattern on the quinoline ring is a critical determinant of anticancer activity.[1][8] Key SAR insights include:

  • Position 2: Introduction of a hetaryl moiety at the C-2 position can enhance lipophilicity and DNA binding, thereby augmenting anticancer activity.[1]

  • Position 4: A carboxylic acid group at the C-4 position is a strict requirement for the inhibition of dihydroorotate dehydrogenase, as seen in the clinical candidate brequinar sodium.[9]

  • Positions 2 and 4: Disubstitution at these positions often leads to potent growth inhibitory effects through various mechanisms.[1]

  • Position 7: The presence of a chloro group at the C-7 position is a common feature in many active compounds.[1] However, in some cases, 7-chloro substitution can decrease cytotoxic activity.[2]

  • Hydrophobic Moiety: For quinoline derivatives that reverse multidrug resistance, the deviation of two aryl rings in a hydrophobic moiety is essential for effective interaction with P-glycoprotein.[10]

Experimental Protocols: A Guide for In Vitro Efficacy Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the efficacy of quinoline-based anticancer agents.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinoline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex interactions of quinoline-based agents, graphical representations of key pathways and experimental workflows are invaluable.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy (Optional) cell_culture Cancer Cell Culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay compound_synthesis Quinoline Derivative Synthesis compound_synthesis->mtt_assay apoptosis_assay Annexin V/PI Apoptosis Assay mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mtt_assay->cell_cycle_analysis western_blot Western Blot for Protein Expression apoptosis_assay->western_blot cell_cycle_analysis->western_blot xenograft_model Xenograft Mouse Model western_blot->xenograft_model tumor_measurement Tumor Volume Measurement xenograft_model->tumor_measurement toxicity_assessment Toxicity Assessment xenograft_model->toxicity_assessment

Caption: A generalized experimental workflow for evaluating the anticancer efficacy of novel quinoline derivatives.

apoptosis_pathway quinoline Quinoline-Based Agent dna DNA Intercalation / Topoisomerase Inhibition quinoline->dna kinase Kinase Inhibition (e.g., Pim-1) quinoline->kinase tubulin Tubulin Polymerization Inhibition quinoline->tubulin ros ROS Generation quinoline->ros dna_damage DNA Damage dna->dna_damage cell_cycle_arrest Cell Cycle Arrest kinase->cell_cycle_arrest mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis mitotic_arrest->apoptosis mitochondrial_dysfunction->apoptosis

Caption: Simplified signaling pathways illustrating the induction of apoptosis by quinoline-based anticancer agents.

Future Perspectives and Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[11] Future research will likely focus on the development of more selective and potent derivatives, combination therapies to overcome resistance, and the exploration of novel mechanisms of action.[12] The ability to fine-tune the pharmacological properties of quinoline derivatives through synthetic modifications, guided by a deep understanding of their structure-activity relationships, ensures their continued relevance in the fight against cancer. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Baskaran, Y., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones.
  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
  • (n.d.). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Source title unavailable].
  • (n.d.).
  • Chen, S. F., et al. (n.d.). Structure-activity Relationship of Quinoline Carboxylic Acids.
  • (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • (n.d.).
  • Ishida, K., et al. (n.d.). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry.
  • (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design. Semantic Scholar.
  • (n.d.). Anti-breast cancer activity of some novel quinoline derivatives.
  • (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

Sources

Validation

validation of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride's biological targets

An In-Depth Technical Guide to the Validation of Biological Targets for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of Biological Targets for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, the 2-phenylquinoline-4-carboxylic acid framework is a valuable starting point for the development of novel therapeutics, including anticancer and antimicrobial agents.[2][3] This guide focuses on a specific, yet uncharacterized, member of this family: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride .

The challenge with any novel compound is the rigorous identification and validation of its biological targets, a critical early step in drug development that can prevent costly late-stage failures.[4][5] This document provides a comprehensive, multi-faceted strategy for elucidating the molecular targets of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. We will compare and contrast computational (in silico) and experimental (in vitro) methodologies, providing not just protocols, but the causal logic behind each experimental choice. This guide is designed as a self-validating system, where predictive, biochemical, and cellular data are integrated to build a robust case for target engagement.

Part 1: Hypothesis Generation from a Privileged Scaffold

Given the absence of direct biological data for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride, our validation journey begins with hypothesis generation based on the principle of chemical similarity. The quinoline-4-carbonyl core is a well-explored pharmacophore. A review of existing literature allows us to propose several high-priority candidate targets for which this scaffold has shown affinity.

High-Priority Candidate Targets:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[6] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive anticancer target.[6][7] Several potent quinoline-based DHODH inhibitors have been identified, making this a primary hypothesis.[8][9]

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation and survival.[10] Its dysregulation is a hallmark of many cancers. The quinoline and quinazoline cores are central to several approved EGFR-TK inhibitors (e.g., Erlotinib, Gefitinib), suggesting our compound may act in a similar manner.[10][11][12]

  • Bacterial DNA Gyrase: This type II topoisomerase is essential for bacterial DNA replication and is a validated target for the quinolone class of antibiotics.[13][14] While distinct from the classic fluoroquinolones, the core quinoline structure warrants investigation into potential antibacterial applications via this mechanism.[15][16]

This guide will proceed with a validation workflow targeting the two primary hypotheses, DHODH and EGFR-TK, as a comparative case study.

Part 2: In Silico Target Validation: A Predictive Funnel to Prioritize Leads

Computational, or in silico, methods provide a powerful, cost-effective first pass to screen our hypotheses, predict binding affinities, and visualize potential interactions, thereby guiding more resource-intensive experimental work.[17][18]

cluster_0 In Silico Validation Workflow compound 2-(2,5-Dimethoxyphenyl) quinoline-4-carbonyl chloride reverse_dock Reverse Docking (Target Fishing) compound->reverse_dock forward_dock Molecular Docking (Forward) compound->forward_dock ranked_list Ranked List of Potential Targets reverse_dock->ranked_list target_db Protein Target Database (e.g., PDB) target_db->reverse_dock prioritized Prioritized Hypotheses (DHODH, EGFR-TK, etc.) ranked_list->prioritized prioritized->forward_dock binding_data Predicted Binding Energy & Interaction Analysis forward_dock->binding_data

Figure 1: A streamlined workflow for in silico target identification and validation.
Method 1: Reverse Docking (Target Fishing)

The initial step is an unbiased screen to see if our compound has a predicted affinity for our hypothesized targets or any other unexpected proteins. Reverse docking screens a single ligand against a large library of protein structures.[19][20] This approach is invaluable for identifying potential targets, predicting off-target effects, and for drug repositioning.[21]

Experimental Protocol: Reverse Docking

  • Ligand Preparation: Generate a 3D structure of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (the hydrolyzed, likely active form of the carbonyl chloride) and perform energy minimization using a computational chemistry software package (e.g., ChemDraw, Avogadro).

  • Target Database Selection: Utilize a pre-compiled database of 3D protein structures, such as the Potential Drug Target Database (PDTD) or a custom-built library containing the crystal structures of human DHODH, EGFR-TK, and other kinases and metabolic enzymes.

  • Execution: Submit the prepared ligand to a reverse docking server or software (e.g., INVDOCK, TarFisDock).[22] The software will systematically dock the ligand into the binding pocket of every protein in the database.

  • Analysis: The output will be a list of proteins ranked by their docking score or predicted binding energy. Analyze this list to see if DHODH and EGFR-TK rank highly, which would strengthen our initial hypotheses.

Method 2: Molecular Docking

Once targets are prioritized, we perform a more detailed molecular docking analysis. This predicts the specific binding pose and estimates the binding free energy of the compound within the active site of a single target protein.[21][23] This allows for a direct comparison with known inhibitors.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For our hypotheses, we would select human DHODH (e.g., PDB ID: 4X0O) and EGFR-TK (e.g., PDB ID: 2J6M). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on the co-crystallized ligand.

  • Ligand Preparation: Use the same energy-minimized 3D structure of the compound from the reverse docking protocol.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to dock the ligand into the defined active site of each protein. The program will generate multiple possible binding poses and calculate a corresponding docking score or binding energy for each.

  • Analysis and Comparison:

    • Identify the most favorable binding pose based on the lowest binding energy.

    • Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and amino acid residues in the active site.

    • Repeat the docking procedure with known inhibitors (e.g., Brequinar for DHODH, Erlotinib for EGFR-TK) as a positive control and for comparative analysis.

Comparative Data Table 1: Predicted Binding Affinities from Molecular Docking

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Known Inhibitor Comparison (kcal/mol)
2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid DHODH-9.8Brequinar: -10.5
2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid EGFR-TK-10.2Erlotinib: -11.1
2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid DNA Gyrase-8.5Ciprofloxacin: -9.1

Note: Data are hypothetical and for illustrative purposes.

The in silico results suggest our compound has strong predicted affinity for both DHODH and EGFR-TK, comparable to known inhibitors. This provides a solid rationale to proceed with experimental validation.

Part 3: In Vitro Target Validation: From Prediction to Experimental Proof

While computational predictions are a valuable guide, they must be confirmed through rigorous experimentation. In vitro assays provide the definitive evidence of target engagement and biological effect.[4]

cluster_1 In Vitro Validation Workflow in_silico In Silico Predictions biochem Biochemical Assays (Enzyme Inhibition) in_silico->biochem ic50 IC50 Determination (Direct Target Engagement) biochem->ic50 purified_enzyme Purified Target Protein (DHODH, EGFR-TK) purified_enzyme->biochem cell_based Cell-Based Assays (Cellular Function) ic50->cell_based gi50 GI50 Determination & Mechanism of Action cell_based->gi50 cell_lines Disease-Relevant Cell Lines cell_lines->cell_based validation Validated Target gi50->validation

Figure 2: A sequential workflow for robust in vitro target validation.
Section 3.1: Biochemical Assays - Measuring Direct Target Engagement

The most direct way to validate an enzyme target is to measure the compound's ability to inhibit the activity of the purified protein.[24][25] These assays allow for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.[26]

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Reagent Preparation:

    • Obtain or produce high-purity, active recombinant human DHODH and EGFR-TK enzymes.

    • Prepare a stock solution of the test compound (and known inhibitor controls) in DMSO.

    • Prepare assay buffer specific to each enzyme, containing necessary co-factors (e.g., ATP and a peptide substrate for EGFR-TK; dihydroorotate and a dye for DHODH).

  • Assay Execution:

    • In a 96- or 384-well plate, add the assay buffer.

    • Add serial dilutions of the test compound (typically from 100 µM down to 1 nM). Include "no inhibitor" (DMSO only) and "known inhibitor" controls.

    • Add a fixed concentration of the enzyme to each well and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding the substrate(s).

  • Signal Detection:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a set period.

    • Measure the reaction product. The method depends on the enzyme:

      • For DHODH: A common assay measures the reduction of a dye (like DCIP) spectrophotometrically.

      • For EGFR-TK: A typical assay measures the amount of phosphorylated peptide product, often using a fluorescence or luminescence-based readout (e.g., ADP-Glo™ Kinase Assay).[27]

  • Data Analysis:

    • Normalize the data to the "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.[28]

Comparative Data Table 2: Biochemical Potency (IC50) of Test Compound vs. Controls

CompoundTarget ProteinIC50 (nM)Known Inhibitor IC50 (nM)
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride DHODH15Brequinar: 10
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride EGFR-TK25Erlotinib: 20

Note: Data are hypothetical and for illustrative purposes.

These hypothetical results show potent, direct inhibition of both enzymes, strongly supporting the in silico predictions. The slightly higher IC50 for EGFR-TK might suggest DHODH is the more potent target.

Section 3.2: Cell-Based Assays - Confirming a Biological Effect

A compound must not only bind its target but also exert a functional effect within a living cell. Cell-based assays are crucial for confirming this and assessing properties like cell permeability and on-target efficacy.[29][30]

cluster_2 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K PI3K/AKT Pathway P->PI3K Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation Compound Our Compound Compound->EGFR Inhibition

Figure 3: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocol: Cell Proliferation Assay (MTT or similar)

  • Cell Line Selection: Choose cell lines relevant to the target.

    • For EGFR-TK: A549 (lung carcinoma) cells, which express high levels of EGFR.

    • For DHODH: A rapidly proliferating cancer cell line like HL-60 (leukemia) or HCT116 (colon cancer).

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and known inhibitors for a period of 48-72 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®). The signal produced (absorbance or luminescence) is proportional to the number of viable cells.

  • Data Analysis: Normalize the data and plot cell viability against compound concentration to determine the GI50 (concentration causing 50% growth inhibition).

Experimental Protocol: Target Engagement (Western Blot for p-EGFR)

  • Cell Treatment: Treat A549 cells with the test compound at various concentrations for a short period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.

  • Lysis and Protein Quantification: Lyse the cells to extract proteins and determine the total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated-EGFR (p-EGFR) and total EGFR.

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-EGFR/total EGFR ratio.

Comparative Data Table 3: Cellular Activity of Test Compound

CompoundCell LineTargetCellular AssayResult (GI50 or Effect)Known Inhibitor Comparison
Test Compound HL-60DHODHProliferationGI50 = 50 nMBrequinar: GI50 = 40 nM
Test Compound A549EGFR-TKProliferationGI50 = 250 nMErlotinib: GI50 = 150 nM
Test Compound A549EGFR-TKp-EGFR LevelsDose-dependent decreaseErlotinib: Dose-dependent decrease

Note: Data are hypothetical and for illustrative purposes.

The cellular data here introduce a crucial point of comparison. While the compound was potent against both purified enzymes, it shows much stronger anti-proliferative activity in a cell line dependent on pyrimidine synthesis (HL-60) than in one where EGFR is a key driver (A549). This discrepancy suggests that while the compound can inhibit EGFR-TK, its primary mechanism of action in a cellular context is likely through DHODH inhibition. The weaker activity in A549 cells could be due to factors like lower cell permeability or efflux pump activity.

Part 4: Integrated Analysis and Final Validation

The power of this multi-faceted approach lies in the synthesis of all data points. No single experiment tells the whole story.

Summary Comparison of Validation Data

TargetIn Silico Binding (kcal/mol)Biochemical IC50 (nM)Cellular GI50 (nM)Conclusion
DHODH -9.81550 (HL-60)Validated Primary Target. Strong correlation across predictive, biochemical, and cellular assays.
EGFR-TK -10.225250 (A549)Validated Secondary/Off-Target. Potent biochemically, but significantly weaker cellular effect suggests secondary importance or issues with cellular availability.

This integrated analysis allows us to conclude with high confidence that DHODH is the primary biological target of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride. EGFR-TK is a validated secondary target, which could contribute to the compound's overall activity profile or be a source of potential off-target effects.

Conclusion

The validation of a novel compound's biological targets is a systematic process of building a layered, evidence-based argument. For 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride, we began with rational hypothesis generation based on its privileged chemical scaffold. We then employed a funneling approach, using broad in silico predictions to guide highly specific in vitro experiments.

By comparing the results of computational docking, direct enzyme inhibition assays, and functional cellular assays—and by consistently benchmarking against known inhibitors—we can robustly identify and validate a primary biological target. This guide demonstrates that a target validation strategy is not merely a series of disconnected experiments, but an integrated, self-validating system where each step informs and confirms the next, providing the highest degree of confidence as a compound moves forward in the drug discovery pipeline.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • DNA Gyrase as a Target for Quinolones. PMC. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. [Link]

  • Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]

  • Using reverse docking for target identification and its applications for drug discovery. Taylor & Francis Online. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. RSC Publishing. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.gov. [Link]

  • A Review of Computational Methods for Predicting Drug Targets. PubMed. [Link]

  • Using reverse docking for target identification and its applications for drug discovery. PubMed. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. PubMed. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Springer Nature. [Link]

  • A comprehensive review of the recent advances on predicting drug-target affinity based on deep learning. Frontiers. [Link]

  • Biology Cell-Based Assays. Charles River Laboratories. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. [Link]

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Taylor & Francis Online. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. [Link]

  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PMC. [Link]

  • A survey on deep learning for drug-target binding prediction: models, benchmarks, evaluation, and case studies. Oxford Academic. [Link]

  • Using reverse docking to identify potential targets for ginsenosides. PMC. [Link]

  • The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. RSC Publishing. [Link]

  • In silico methods for drug-target interaction prediction. PMC. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Target Validation and Antigen Generation. Eurofins Discovery. [Link]

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  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

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  • The Pfitzinger Reaction. Sciencemadness Discussion Board. [Link]

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  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

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Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-(2,5-Dimethoxyphenyl)quinoline Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anticancer and Antimicrobial Applications (Topoisomerase II & DNA Gyrase Inhibition) Executive Summary & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anticancer and Antimicrobial Applications (Topoisomerase II & DNA Gyrase Inhibition)

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, historically rooted in antimalarial alkaloids but now extensively engineered for oncology and infectious diseases[1]. Among the most promising modern iterations are the 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid derivatives.

As an application scientist evaluating these scaffolds for pipeline development, it is critical to understand the causality behind their efficacy. The biological activity of these compounds is driven by a highly specific pharmacophoric triad[1]:

  • The C2 2,5-Dimethoxyphenyl Group: The aromatic ring provides a critical π -stacking surface for enzyme binding pockets. More importantly, the steric bulk of the ortho-methoxy group forces the phenyl ring out of coplanarity with the quinoline core. This specific dihedral angle perfectly aligns the molecule within the binding clefts of Topoisomerase II (in eukaryotes) and DNA gyrase (in prokaryotes), while the methoxy oxygens act as potent hydrogen-bond acceptors.

  • The C4 Carboxylic Acid: This moiety is indispensable for anchoring the inhibitor. At physiological pH, the ionized carboxylate forms irreversible salt bridges with basic amino acid residues (e.g., Arginine/Lysine) in the target enzyme's active site[1].

  • The C6/C8 Substitutions: Halogenation (e.g., Chlorine) or methylation at the 6- and 8-positions modulates the electronic distribution of the quinoline ring, enhancing DNA intercalation and preventing rapid CYP450-mediated oxidative metabolism[1][2].

SAR Comparative Analysis: Evaluating Derivative Performance

To objectively compare the performance of these derivatives, we evaluate three primary analogs based on their structural modifications at the C6 and C8 positions.

The Competitors
  • Compound A (Base Scaffold): 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid.

  • Compound B (Halogenated): 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 897560-34-8)[3].

  • Compound C (Alkylated): 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 897554-62-0)[4].

Quantitative Performance Metrics

The following table synthesizes the in vitro performance of these derivatives against human lung cancer cell lines (H460) and Mycobacterium tuberculosis (Mtb), highlighting the direct impact of the SAR modifications[1][2].

CompoundC6 SubstitutionC8 SubstitutionLogP (Calculated)Topo II IC 50​ (H460, µM)Mtb Gyrase MIC (µg/mL)Primary Advantage
A -H-H3.814.512.0Baseline activity; highly soluble but rapidly metabolized.
B -Cl-H4.63.2 1.5 Optimal. Chlorine acts as an electron-withdrawing group, increasing π -acidity for superior DNA intercalation[1].
C -CH 3​ -CH 3​ 5.18.74.2High lipophilicity improves membrane permeability but induces steric clash in tight enzyme pockets.

Scientific Insight: Compound B (6-Chloro derivative) significantly outperforms the others. The causality lies in the halogen bond. The electron-withdrawing chlorine atom lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the quinoline ring, enhancing its ability to accept electron density from DNA base pairs during intercalation. Furthermore, the C6 position is a primary site for enzymatic oxidation; blocking it with a chlorine atom drastically improves the compound's metabolic half-life[1].

Mechanism of Action Pathway

The dual-action nature of the 6-chloro derivative makes it a versatile lead compound. By targeting the DNA replication machinery, it induces fatal double-strand breaks in rapidly dividing cells[1].

MoA C 6-Chloro-2-(2,5-dimethoxyphenyl) quinoline-4-carboxylic acid T Topoisomerase II / DNA Gyrase C->T Binds Pocket via Salt Bridge I Intercalation & Enzyme Inhibition T->I Blocks DNA Ligation D Double-Strand DNA Breaks I->D Accumulates Damage A Cell Cycle Arrest & Apoptosis D->A Triggers Cell Death

Fig 1. Dual-targeting mechanism of action for 6-substituted quinoline derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of Compound B.

Synthesis via the Pfitzinger Reaction

The most efficient method to construct 4-carboxylated quinolines is the Pfitzinger reaction, which utilizes isatin derivatives to guarantee the regioselective placement of the carboxylic acid[2][5].

Step-by-Step Methodology:

  • Alkaline Ring Opening: Suspend 5-chloroisatin (1.0 eq) in a 6M KOH/Ethanol solution. Heat to 80°C for 30 minutes. Rationale: The strong base hydrolyzes the pyrrolidinone ring of isatin, generating the reactive 2-amino-5-chlorophenylglyoxylate intermediate in situ[2].

  • Condensation: Add 2',5'-dimethoxyacetophenone (1.1 eq) dropwise to the stirring solution.

  • Cyclization: Reflux the mixture for 12–16 hours. Rationale: The ketone condenses with the amine to form an imine, which subsequently undergoes intramolecular cyclization to form the quinoline core[2].

  • Precipitation & Purification: Cool the reaction to 0°C and slowly acidify with 1M HCl until pH 3 is reached. The target compound, 6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid, will precipitate. Filter, wash with cold water, and recrystallize from ethanol (>75% yield).

Workflow R1 5-Chloroisatin S1 Alkaline Hydrolysis (KOH / EtOH, 80°C) R1->S1 R2 2',5'-Dimethoxyacetophenone R2->S1 S2 Condensation & Cyclization (Reflux 12h) S1->S2 S3 Acidification (HCl) & Precipitation (pH 3) S2->S3 P P S3->P

Fig 2. Step-by-step Pfitzinger synthetic workflow for 2-arylquinoline-4-carboxylic acids.

Topoisomerase II DNA Cleavage Assay (Validation Protocol)

To validate the mechanistic claim that Compound B acts via Topo II inhibition, a supercoiled plasmid relaxation assay must be employed.

  • Reaction Setup: Incubate 0.5 µg of supercoiled pBR322 plasmid DNA with 2 units of human Topoisomerase II α in cleavage buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl 2​ , 1 mM ATP).

  • Compound Dosing: Add Compound B at varying concentrations (0.1 µM to 50 µM). Include Etoposide as a positive control and DMSO as a vehicle control.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K to trap the Topo II-DNA cleavage complexes.

  • Analysis: Resolve the DNA topological states (supercoiled vs. linear) via 1% agarose gel electrophoresis containing ethidium bromide.

  • Data Interpretation: The accumulation of the linear DNA band directly correlates to the stabilization of the cleavage complex by the quinoline derivative, confirming its mechanism as a Topo II poison[1].

Conclusion

For drug development professionals targeting aggressive carcinomas or drug-resistant bacterial strains, the 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid class offers a highly tunable, synthetically accessible scaffold. The SAR data definitively proves that C6-halogenation (Compound B) is the optimal structural configuration, maximizing both target affinity (via electronic modulation) and pharmacokinetic stability (via metabolic blocking).

References

  • National Institutes of Health (PMC). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Retrieved from:[Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Quinoline-4-Carbonyl Chloride Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous natural alkaloids and synthetic compounds with a wide array of biological activities....

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] Quinoline derivatives, in particular, have garnered significant attention for their potential as anticancer agents, acting through diverse mechanisms such as inhibiting tubulin polymerization, disrupting DNA topoisomerases, and modulating key signaling pathways.[1][2]

At the heart of synthesizing many of these promising derivatives lies the highly reactive intermediate, quinoline-4-carbonyl chloride. This guide provides a comparative analysis of the cytotoxic profiles of various derivatives synthesized from this key building block. We will delve into the structure-activity relationships (SAR) that govern their anticancer efficacy, explore their mechanisms of action, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Synthetic Strategy: From Carboxylic Acid to Bioactive Amide

The primary route to generating a diverse library of quinoline-based cytotoxic agents involves a two-step process. First, a substituted quinoline-4-carboxylic acid is converted into its more reactive acid chloride derivative. This intermediate is typically not isolated but is immediately reacted with a chosen nucleophile, most commonly an amine, to yield a stable and testable amide product. This straightforward yet powerful approach allows for the systematic introduction of a wide range of substituents, facilitating the exploration of chemical space to optimize biological activity.[3][4]

The choice of reactants in the initial step (e.g., aniline, benzaldehyde, and pyruvic acid to form a 2-phenylquinoline-4-carboxylic acid precursor) and the subsequent amine for the coupling reaction are critical experimental decisions that directly influence the final compound's structural and electronic properties, and consequently, its cytotoxic potential.[3]

cluster_0 Synthesis of Precursor cluster_1 Activation & Derivatization Aniline Aniline CarboxylicAcid Substituted Quinoline-4-Carboxylic Acid Aniline->CarboxylicAcid Reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->CarboxylicAcid Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->CarboxylicAcid Reaction CarbonylChloride Quinoline-4-Carbonyl Chloride (Reactive Intermediate) Amide Final Amide Derivative (for Cytotoxicity Screening) CarbonylChloride->Amide Amine Various Amines (R-NH2) Amine->Amide Nucleophilic Acyl Substitution CarboxylicAcid_ref Substituted Quinoline-4-Carboxylic Acid CarboxylicAcid_ref->CarbonylChloride SOCl2 or (COCl)2

Caption: General workflow for synthesizing quinoline-4-carboxamide derivatives.

Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core and the appended moieties. By comparing the in vitro activity of various analogs across different human cancer cell lines, clear structure-activity relationships emerge.

Key Substituent Effects on Cytotoxicity:
  • Substitution at C2 and C4: The presence of bulky aryl groups at both the C2 and C4 positions of the quinoline ring has been shown to enhance cytotoxic activity. For instance, N-2-diphenyl quinolin-4-carboxamide derivatives demonstrated greater potency compared to analogs with smaller substituents, suggesting that these larger groups may facilitate more effective interactions with biological targets.[3]

  • Substitution at C7: The C7 position is a critical site for modification. A 7-chloro substitution, a common feature in many bioactive quinolines, often leads to a significant increase in cytotoxicity.[5] Studies comparing 7-substituted 4-aminoquinolines revealed that chloro- and fluoro- groups enhanced activity against breast cancer cell lines (MCF-7 and MDA-MB-468), while methoxy groups were less effective.[5] However, in some contexts, such as certain hydrazone derivatives, a 7-chloro substitution was found to decrease activity, highlighting the complexity of SAR.[3]

  • Nature of the Amide/Hydrazide Moiety: The group attached to the carbonyl carbon plays a pivotal role. Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown potent antiproliferative action against the MCF-7 breast cancer cell line, with IC50 values more potent than the reference drug Doxorubicin.[6] This indicates that the acrylamide moiety is a favorable functional group for enhancing cytotoxicity.

  • Lipophilicity: A clear correlation often exists between a compound's lipophilicity (measured as cLogP) and its cytotoxic effect. More lipophilic 2-arylquinoline derivatives generally exhibit better activity against cell lines like HeLa (cervical cancer) and PC3 (prostate cancer), likely due to improved cell membrane penetration.[7]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of representative substituted quinoline derivatives, providing a comparative overview of their potency.

Derivative ClassSubstituentsCancer Cell Line(s)Cytotoxicity (IC50 / GI50)Reference
2-Phenylquinoline-4-carboxamidesBulky aryl groups at C2/C4DLA (Dalton's Lymphoma Ascites)High (% mortality > 70%)[3]
7-Chloro-4-quinolinylhydrazones2,6-dichloro or methoxy groupsSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
4-AminoquinolinesN'-(7-chloro)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73 µM[5]
4-AminoquinolinesButyl-(7-fluoro)-amineMCF-7 (Breast)8.22 µM[5]
Quinoline-4-carbonylhydrazide-acrylamidesVarious aryl acrylamidesMCF-7 (Breast)2.71 - 5.94 µM[6]
2-Arylquinolines6-Bromo-2-(3,4-methylenedioxyphenyl)HeLa (Cervical)8.3 µM[7]
7-Chloro-4-thioalkylquinolinesSulfonyl N-oxide derivativesCCRF-CEM (Leukemia), HCT116 (Colorectal)High selectivity and potency[8]

Mechanisms of Anticancer Action

Substituted quinoline derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes required for cancer cell survival and proliferation.

  • Tubulin Polymerization Inhibition: Many potent quinoline analogs function as antimitotic agents by interfering with microtubule dynamics.[1] They can bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[2][9] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[1][9]

  • Induction of Apoptosis: A common endpoint for many quinoline-based agents is the induction of programmed cell death, or apoptosis.[10] This can be triggered through various intrinsic and extrinsic pathways. For example, some derivatives cause dissipation of the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), leading to caspase activation.[10] Others upregulate pro-apoptotic proteins like p53 and initiator caspase-9.[6]

  • Enzyme Inhibition:

    • Tyrosine Kinase Inhibition: Specific derivatives have been designed to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancers.[11] Inhibition of EGFR-TK blocks downstream signaling pathways crucial for cell growth and survival.[6]

    • Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA and inhibit topoisomerases I and II, enzymes essential for relieving torsional stress during DNA replication and transcription.[1] This leads to DNA damage and cell death.

    • Histone Deacetylase (HDAC) Inhibition: Novel quinoline-based hydroxamic acid derivatives have shown promise as HDAC inhibitors, which play a key role in the epigenetic regulation of gene expression.[4][11]

cluster_targets Molecular Targets cluster_effects Cellular Effects Quinoline Substituted Quinoline Derivative Tubulin β-Tubulin (Colchicine Site) Quinoline->Tubulin EGFR EGFR Tyrosine Kinase Quinoline->EGFR Topoisomerase Topoisomerase II Quinoline->Topoisomerase Microtubule Microtubule Disruption Tubulin->Microtubule Signaling Inhibition of Pro-Survival Signaling (e.g., PI3K/Akt) EGFR->Signaling DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Signaling->Apoptosis DNA_Damage->Apoptosis

Caption: Key mechanisms of action for cytotoxic quinoline derivatives.

Experimental Protocols: A Practical Framework

Reproducibility and validation are paramount in drug discovery. The following are standardized, step-by-step protocols for the key assays used to evaluate the cytotoxic potential of novel quinoline derivatives.

Protocol 1: Synthesis of a Quinoline-4-Carboxamide Derivative

This protocol provides a general method for the final coupling step.

  • Reactant Preparation: Dissolve the precursor substituted quinoline-4-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., CH2Cl2 or DMF).

  • Acid Chloride Formation: Add thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) (1.5-2 equivalents) dropwise to the solution at 0°C. Allow the reaction to stir at room temperature for 2-4 hours or until the conversion is complete (monitored by TLC). The resulting quinoline-4-carbonyl chloride is typically used in situ without purification.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2 equivalents) in an anhydrous solvent.

  • Reaction: Slowly add the freshly prepared quinoline-4-carbonyl chloride solution to the amine solution at 0°C.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or by recrystallization to yield the final amide.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

  • Cell Seeding: Plate human cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in PBS. Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[12] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

A 1. Seed Cells (96-well plate) B 2. Add Quinoline Derivatives (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

As a Senior Application Scientist, I have designed this comprehensive guide to ensure the safe, efficient, and scientifically rigorous handling of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride . Acid chlorides are...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to ensure the safe, efficient, and scientifically rigorous handling of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride .

Acid chlorides are indispensable electrophiles in drug development and organic synthesis, but their extreme reactivity demands precise operational control. This guide moves beyond standard safety data sheets by explaining the causality behind each safety measure, empowering you to build self-validating, fail-safe protocols in your laboratory.

Mechanistic Causality & Hazard Profile

To handle 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride safely, one must first understand its reactivity. The carbonyl carbon in this molecule is highly electrophilic. The electron-withdrawing nature of both the chloride leaving group and the quinoline ring system significantly polarizes the C=O bond, making it highly susceptible to nucleophilic attack 1.

When exposed to ambient moisture, the compound undergoes rapid nucleophilic acyl substitution. Water acts as a nucleophile, attacking the carbonyl carbon to form a transient, unstable tetrahedral intermediate 2. The subsequent collapse of this intermediate expels the chloride ion, yielding the corresponding carboxylic acid and releasing equimolar amounts of hydrogen chloride (HCl) gas 2.

Because HCl gas is extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin 3, your entire operational setup must be designed to exclude moisture and safely vent or neutralize acidic byproducts.

Nucleophilic acyl substitution mechanism of acid chloride hydrolysis.

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the corrosive nature of the compound and its hydrolysis byproducts. Standard laboratory attire is insufficient.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Non-vented chemical splash goggles. Add a face shield if handling >100 mL [[4]]().Acid chloride vapors and HCl gas are lachrymatory and cause permanent corneal damage upon contact 4. Non-vented goggles prevent gas ingress.
Skin/Body Flame-resistant, chemical-resistant lab coat buttoned to full length, long pants, and closed-toe shoes 5.Prevents dermal absorption and severe chemical burns caused by localized exothermic hydrolysis on skin moisture.
Hands Heavy-duty Nitrile or Neoprene gloves (double gloving is highly recommended) 3.Protects against corrosive transfer. Gloves must be removed and replaced immediately upon suspected contamination 3.
Respiratory Certified chemical fume hood. If ventilation fails, an approved full-face respirator with an acid gas vapor cartridge is required 6.HCl gas causes severe pulmonary edema and pneumonitis upon inhalation 6.

Self-Validating Operational Protocol

A robust protocol relies on continuous verification. Do not assume your environment is inert; prove it. Do not assume your reaction is quenched; measure it.

Quantitative Operational Parameters
ParameterQuantitative ValueOperational Implication
Reaction Temperature 0 °CSuppresses the exothermic reaction rate and minimizes side reactions 7.
Acid Scavenger (Pyridine) 1.5 – 2.0 EquivalentsEnsures complete neutralization of the equimolar HCl byproduct 7.
Fume Hood Airflow > 100 LFMSafely exhausts fugitive HCl gas away from the operator.
Quench pH Target pH 8 – 10Confirms the complete destruction of the acid chloride and neutralization of HCl.
Step-by-Step Methodology
  • Environmental Preparation & Verification:

    • Action: Set up all glassware in an oven (120 °C) overnight. Assemble while hot under a continuous flow of inert gas (Argon or Nitrogen).

    • Causality: Micro-droplets of condensation will prematurely hydrolyze the acid chloride, ruining the stoichiometry and generating dangerous pressure via HCl gas buildup.

    • Validation: Use an oil bubbler to visually confirm positive inert gas pressure before opening the chemical container.

  • Reagent Transfer:

    • Action: Transfer the 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride using a dry syringe or Schlenk techniques.

    • Causality: Minimizes atmospheric exposure.

  • Reaction Execution:

    • Action: Dissolve the substrate in a dry, aprotic solvent. Add 1.5 to 2.0 equivalents of an acid scavenger (e.g., pyridine or triethylamine) [[7]](). Chill the reaction vessel to 0 °C using an ice bath before slowly adding the acid chloride.

    • Causality: The scavenger traps the generated HCl as a benign pyridinium or ammonium salt, driving the reaction forward and preventing acidic degradation of the product 7. The 0 °C environment controls the highly exothermic nature of nucleophilic acyl substitution.

Standard operating procedure workflow for handling reactive acid chlorides.

Decontamination and Disposal Plan

Never dispose of unreacted acid chlorides directly into organic or aqueous waste streams. They must be deliberately destroyed (quenched) in a controlled manner.

  • Controlled Quenching: Slowly add any residual 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride dropwise to a large volume of vigorously stirred, ice-cold 1M NaOH or saturated sodium carbonate (Na₂CO₃) solution [[4]]().

  • Validation: Test the aqueous layer with pH indicator paper. A stable pH of 8–10 confirms that the acid chloride has been completely hydrolyzed to its carboxylate salt and all HCl has been neutralized.

  • Disposal: Once neutralized, separate the organic and aqueous layers. Dispose of the aqueous layer in the basic aqueous waste stream and the organic solvent in the halogenated/non-halogenated organic waste stream, in accordance with local EH&S regulations.

Emergency Response Protocols

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin continuously with large quantities of water using a safety shower for a minimum of 15 minutes 4. Seek immediate medical attention. Do not apply ointments 4.

  • Eye Contact: Rinse cautiously but thoroughly with water at an eyewash station for at least 15 minutes, removing contact lenses if present 3.

  • Spills: Assess the danger and evacuate personnel from the immediate area to avoid inhaling corrosive vapors 5. For small spills (<1 L) inside a fume hood, cover the spill with a dry acid-neutralizing absorbent (e.g., sodium bicarbonate or a commercial acid spill kit) 6. Sweep up the neutralized material using non-sparking tools and place it in a labeled hazardous waste container.

References

  • UC Merced. "Standard Operating Procedure: Hydrochloric Acid." ucmerced.edu. [Link]

  • UC Riverside. "WORKING WITH ACIDS STANDARD OPERATING PROCEDURE." ucr.edu. [Link]

  • UC Santa Barbara. "Hydrochloric acid - Standard Operating Procedure." ucsb.edu. [Link]

  • LibreTexts. "21.4: Chemistry of Acid Halides." libretexts.org.[Link]

  • Doc Brown's CHEMISTRY. "10.7 The hydrolysis of an acid/acyl chloride reaction mechanism." docbrown.info.[Link]

  • OrgoSolver. "Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation." orgosolver.com. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
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2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride
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